Product packaging for 1-(Chloromethyl)-2-fluoro-3-nitrobenzene(Cat. No.:CAS No. 1020718-00-6)

1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Cat. No.: B3026583
CAS No.: 1020718-00-6
M. Wt: 189.57
InChI Key: VSKUTYKGLMWRNW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClFNO2 B3026583 1-(Chloromethyl)-2-fluoro-3-nitrobenzene CAS No. 1020718-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKUTYKGLMWRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652030
Record name 1-(Chloromethyl)-2-fluoro-3-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-00-6
Record name 1-(Chloromethyl)-2-fluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020718-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-2-fluoro-3-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Chloromethyl)-2-fluoro-3-nitrobenzene: A Key Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds is a cornerstone of molecular design. These groups can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and electronic properties. 1-(Chloromethyl)-2-fluoro-3-nitrobenzene has emerged as a pivotal building block, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this valuable intermediate, from its fundamental properties and synthesis to its applications and handling, grounded in established scientific principles.

Part 1: Nomenclature and Physicochemical Properties

Proper identification and understanding of a chemical's properties are fundamental to its effective use. This section details the nomenclature and key physical and chemical characteristics of this compound.

IUPAC Name and CAS Number
  • IUPAC Name: this compound[1]

  • Synonym: 2-Fluoro-3-nitrobenzyl chloride[1][2]

  • CAS Number: 1020718-00-6[1][2][3]

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a chloromethyl group, a fluorine atom, and a nitro group in a 1, 2, and 3 arrangement, respectively.

Synthesis_Pathway Start o-Fluorotoluene Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Precursor 2-Fluoro-3-nitrotoluene Nitration->Precursor Chlorination Side-Chain Chlorination (e.g., NCS, SO₂Cl₂, or Cl₂/light) Precursor->Chlorination Product 1-(Chloromethyl)-2-fluoro- 3-nitrobenzene Chlorination->Product Reactivity_Diagram cluster_0 This compound cluster_1 Reaction Sites cluster_2 Resulting Functionalities Start Structure R_CH2Cl Alkylation at Chloromethyl Group Start->R_CH2Cl R_Nitro Reduction of Nitro Group Start->R_Nitro R_Aryl Nucleophilic Aromatic Substitution Start->R_Aryl P_Alkyl Attachment to Nucleophiles (R-Nu) R_CH2Cl->P_Alkyl  + Nu⁻ P_Amine Formation of Aniline Derivative R_Nitro->P_Amine  [H] P_Subst Aryl Ring Functionalization R_Aryl->P_Subst  + Nu⁻ (strong)

References

A Technical Guide to 1-(Chloromethyl)-2-fluoro-3-nitrobenzene: Properties, Synthesis, and Applications in Chemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene (CAS No. 1020718-00-6), a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The molecule's unique architecture, featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine substituent, makes it a highly versatile building block for complex organic synthesis. This document elucidates its physicochemical properties, characteristic spectroscopic signatures, chemical reactivity, proposed synthetic pathways, and key applications, offering field-proven insights for laboratory professionals.

Introduction and Structural Significance

This compound is a substituted aromatic compound whose value lies in the distinct and complementary reactivity of its three functional groups. The chloromethyl group serves as a potent electrophilic site for introducing the fluoro-nitrobenzyl moiety into larger molecules. The nitro group strongly influences the electronic properties of the aromatic ring and can be chemically transformed into other crucial functionalities, such as an amine. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in drug development.[1][2]

The strategic placement of these groups makes this compound a valuable intermediate for synthesizing complex chemical entities. Its systematic IUPAC name is this compound, and it is registered under CAS Number 1020718-00-6.[3]

Caption: 2D Structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this specific compound is not widely published. The properties listed below are compiled from chemical supplier data and predictive models based on its structure. Researchers should always consult a verified Certificate of Analysis for lot-specific data.

PropertyValueReference
CAS Number 1020718-00-6[3]
IUPAC Name This compound
Molecular Formula C₇H₅ClFNO₂[3]
Molecular Weight 189.57 g/mol [3]
Appearance Expected to be a light yellow solid or oil
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Acetone)
Storage Conditions Store in a cool, dry place under an inert atmosphere (2-8°C recommended)[3]
SMILES C1=CC(=C(C(=C1)F)--INVALID-LINK--[O-])CCl
InChI Key RYCSPDIZWBMOTJ-UHFFFAOYSA-N[4]

Spectroscopic Profile (Predicted)

The following spectroscopic characteristics are predicted based on the compound's structure. Experimental verification is essential.

  • ¹H NMR: The spectrum is expected to show two distinct regions. A singlet in the range of δ 4.6-4.9 ppm, corresponding to the two protons of the benzylic chloromethyl group (-CH₂Cl). The aromatic region (δ 7.5-8.5 ppm) should display complex multiplets for the three aromatic protons, with coupling patterns influenced by both fluorine and adjacent protons.

  • ¹³C NMR: The spectrum should reveal seven unique carbon signals. The aliphatic carbon of the -CH₂Cl group is expected around δ 40-45 ppm. The six aromatic carbons will appear between δ 120-160 ppm, with their exact shifts influenced by the attached substituents. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 189, with a characteristic M+2 isotope peak at m/z 191 (approximately one-third the intensity of M⁺) due to the presence of ³⁷Cl. Key fragmentation patterns would likely include the loss of a chlorine radical (M-35), the chloromethyl group (M-49), and the nitro group (M-46).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600, 1475 cm⁻¹: Aromatic C=C stretching.

    • ~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric): N-O stretching of the nitro group.

    • ~1250 cm⁻¹: C-F stretching.

    • ~700-800 cm⁻¹: C-Cl stretching.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional handles. Understanding the causality behind their reactivity is key to leveraging this molecule effectively.

The Chloromethyl Group: A Handle for Nucleophilic Substitution

The chloromethyl group acts as a potent electrophile. Being a benzylic halide, it is highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity is the primary mechanism for attaching the fluoro-nitrobenzyl scaffold to other molecules.

Causality: The stability of the potential benzylic carbocation intermediate (even in a concerted SN2 transition state) lowers the activation energy for substitution compared to a simple alkyl halide. This makes it a reliable "handle" for synthetic chemists.

SN2_Reaction cluster_legend General SN2 Reaction reactant Ar-CH₂Cl product Ar-CH₂-Nu reactant->product + Nu⁻ nucleophile Nu⁻ leaving_group Cl⁻ Ar Ar = 2-fluoro-3-nitrophenyl Nu Nu⁻ = R-O⁻, R-S⁻, R₂N⁻, CN⁻, etc.

Caption: General workflow for SN2 reactions at the benzylic position.

The Nitroaromatic System: A Platform for Transformation

The nitro-substituted aromatic ring offers two primary avenues for modification: reduction of the nitro group and nucleophilic aromatic substitution (SNAr).

A. Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/AcOH).

Causality: This transformation is fundamental because it converts a strongly deactivating, electron-withdrawing group into a strongly activating, electron-donating group. The resulting aniline is a key precursor for forming amides, sulfonamides, ureas, and for undergoing diazotization to introduce a wide array of other functionalities. This is a common strategy in the synthesis of pharmaceuticals.[1]

Nitro_Reduction_Workflow cluster_utility Synthetic Utility of Aniline start Nitro Compound (Ar-NO₂) product Aniline Derivative (Ar-NH₂) start->product Reduction reagents Reducing Agents (e.g., H₂/Pd-C, Sn/HCl) reagents->product Amides Amides product->Amides Sulfonamides Sulfonamides product->Sulfonamides Diazonium Diazonium Salts product->Diazonium

Caption: Workflow for nitro group reduction and subsequent functionalization.

B. Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the nitro group, combined with the presence of a halogen (fluorine), activates the aromatic ring for SNAr. Fluorine is an excellent leaving group in SNAr reactions.

Causality: The nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. While fluorine is highly electronegative, making the C-F bond strong, its ability to stabilize the transition state and its small size make it a better leaving group than chlorine in many SNAr contexts.[5]

Proposed Synthetic Route

Synthesis_Pathway start 2-Fluoro-3-nitrotoluene product This compound start->product Free-Radical Chlorination reagents NCS or SO₂Cl₂ AIBN or BPO (Initiator) Solvent (e.g., CCl₄) Heat (Δ) reagents->product

Caption: Proposed synthesis via free-radical chlorination.

Experimental Protocol (Self-Validating System):

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-fluoro-3-nitrotoluene (1.0 eq).

  • Reagent Addition: Dissolve the starting material in a suitable anhydrous solvent like carbon tetrachloride (CCl₄) or benzene. Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting material and the appearance of the product spot. The reaction is self-validating; the formation of a single major, more polar product (due to the chlorine) indicates success.

  • Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Agrochemicals

This compound is not an active pharmaceutical ingredient itself but a crucial intermediate. Its utility lies in its ability to introduce the 2-fluoro-3-aminobenzyl moiety (after reduction) or the 2-fluoro-3-nitrobenzyl moiety into a lead compound.

  • Scaffold Elaboration: In drug discovery, medicinal chemists use such building blocks to explore the chemical space around a hit compound. The chloromethyl group allows for covalent attachment to a core structure, for example, via an ether, thioether, or amine linkage.

  • Enhancing Pharmacokinetics: The incorporation of fluorine is a well-established strategy to improve a drug's metabolic stability and lipophilicity, which can lead to better oral bioavailability and a longer half-life.[1]

  • Bioisosteric Replacement: The fluoro-nitrobenzyl group can be used as a bioisostere for other chemical groups to fine-tune the electronic and steric properties of a molecule to optimize its interaction with a biological target.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, the hazards can be inferred from its structural components and data on similar compounds like 1-chloro-2-fluoro-3-nitrobenzene.[6][7]

  • Toxicity: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[6][7] Nitroaromatic compounds can cause adverse effects on the blood, such as methemoglobinemia.[8]

  • Irritation: It is expected to be a skin and serious eye irritant.[6][7]

  • Lachrymator: Benzylic halides are often lachrymatory (tear-inducing).

Mandatory Handling Precautions:

  • Always handle this chemical inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, well-ventilated area away from incompatible materials.

  • Crucially, obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS) before any handling or use.

Conclusion

This compound is a high-value chemical intermediate offering a powerful combination of reactive sites for advanced organic synthesis. Its utility is defined by the electrophilic chloromethyl group, the versatile nitro group, and the modulating fluorine atom. For researchers and drug development professionals, a firm grasp of its reactivity, synthetic pathways, and handling requirements is essential to fully exploit its potential in creating novel and impactful chemical entities.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Key Intermediate

1-(Chloromethyl)-2-fluoro-3-nitrobenzene (CAS No. 1020718-00-6) is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its trifunctional nature—a reactive benzyl chloride, an electron-withdrawing nitro group, and a fluorine atom—makes it a versatile building block for the synthesis of complex molecular architectures. The benzyl chloride moiety serves as a potent electrophile for alkylation reactions, while the nitro group can be readily reduced to an amine, providing a handle for amide bond formation or further derivatization. The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. However, the very features that make this compound a valuable synthetic intermediate also imbue it with significant chemical and biological reactivity, necessitating a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth analysis of the safety, handling, and emergency procedures for this compound, grounded in the principles of chemical risk assessment and laboratory best practices.

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group in 1-(chloromethyl)-2-fluoro-3-nitrobenzene. This molecule is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity is governed by a complex interplay of electronic and steric effects imparted by the fluoro and nitro substituents on the aromatic ring. This document will delve into the synthesis of this key intermediate, the mechanistic dichotomy of its nucleophilic substitution reactions (SN1 vs. SN2), and its utility in oxidation reactions to afford the corresponding aldehyde and carboxylic acid. Detailed, field-proven experimental protocols and mechanistic visualizations are provided to empower researchers in leveraging the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-fluoro-3-nitrobenzyl chloride, is a substituted toluene derivative of significant interest in medicinal chemistry and materials science. The convergence of a reactive benzylic halide with the unique electronic properties of ortho-fluoro and meta-nitro substituents makes it a powerful synthon for introducing the 2-fluoro-3-nitrophenyl moiety into a target molecule. This particular substitution pattern is sought after in drug design to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.

This guide will dissect the chemical behavior of the chloromethyl group, providing a foundational understanding for its strategic application in complex synthetic pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-fluoro-3-nitrotoluene.

Step 1: Synthesis of (2-Fluoro-3-nitrophenyl)methanol

The precursor alcohol can be synthesized via reduction of a corresponding benzoic acid derivative. A reliable method involves the reduction of methyl 2-fluoro-3-nitrobenzoate with a hydride reducing agent.

Experimental Protocol: Synthesis of (2-Fluoro-3-nitrophenyl)methanol[1]
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (2.5 eq) to the cooled solution, maintaining the temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to -78 °C and quench by the sequential slow addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield (2-fluoro-3-nitrophenyl)methanol as a crude oil, which can be used in the next step without further purification.

Step 2: Chlorination of (2-Fluoro-3-nitrophenyl)methanol

The benzylic alcohol is then converted to the target benzyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

  • Reagent Addition: To the crude (2-fluoro-3-nitrophenyl)methanol (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction by slowly adding the mixture to ice-water. Extract the product with dichloromethane or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Reactivity of the Chloromethyl Group: A Mechanistic Perspective

The reactivity of the chloromethyl group in this compound is primarily dictated by its susceptibility to nucleophilic attack. As a benzylic halide, it can undergo nucleophilic substitution through both SN1 and SN2 pathways. The preferred mechanism is a consequence of the electronic and steric environment created by the ortho-fluoro and meta-nitro substituents.

Electronic and Steric Effects of Substituents
  • Nitro Group (-NO₂): The nitro group at the meta position is a strong electron-withdrawing group, primarily through its negative resonance (-M) and inductive (-I) effects. This deactivates the benzene ring towards electrophilic aromatic substitution but has a profound impact on the benzylic position. By withdrawing electron density, it destabilizes the formation of a benzyl carbocation, thus disfavoring an SN1 mechanism.[1]

  • Fluoro Group (-F): The fluorine atom at the ortho position also exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it has a weak positive resonance effect (+M), the inductive effect is generally dominant for halogens. This further destabilizes a potential carbocation intermediate.

  • Steric Hindrance: The ortho-fluoro group can sterically hinder the backside attack of a nucleophile required for an SN2 reaction. However, the effect of a single fluorine atom is generally considered to be modest. Studies on ortho-substituted benzyl halides have shown that while steric hindrance can reduce reactivity compared to para-isomers, the effect is not always large.[2]

SN1 vs SN2 sub This compound sn1_path sn1_path sub->sn1_path S_N1 Pathway sn2_path sn2_path sub->sn2_path S_N2 Pathway carbocation Benzylic Carbocation sn1_path->carbocation Formation of Benzylic Carbocation transition_state Pentavalent Transition State sn2_path->transition_state Backside attack by Nu- destabilized High Energy Intermediate carbocation->destabilized Destabilized by -I and -M effects of -NO2 and -F favored Lower Energy Pathway transition_state->favored Favored due to carbocation instability Oxidation_Workflow start This compound aldehyde 2-Fluoro-3-nitrobenzaldehyde start->aldehyde Sommelet or Hass-Bender Oxidation acid 2-Fluoro-3-nitrobenzoic Acid aldehyde->acid Further Oxidation (e.g., KMnO4, H2O2)

References

A Guide to the Synthetic Versatility and Research Applications of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Chloromethyl)-2-fluoro-3-nitrobenzene is a trifunctional aromatic compound poised to serve as a highly versatile scaffold in modern chemical research. Possessing three distinct and orthogonally reactive functional groups—a chloromethyl group, a fluorine atom, and a nitro group—this molecule offers a rich platform for the synthesis of complex molecular architectures. The strategic positioning of these groups imparts a unique reactivity profile, making it an invaluable building block for drug discovery, particularly in the development of targeted covalent inhibitors and novel heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, reactivity, and potential applications, complete with detailed experimental protocols and mechanistic insights for researchers in medicinal chemistry, materials science, and chemical biology.

Introduction: A Trifecta of Reactivity

In the landscape of synthetic chemistry, the value of a building block is often measured by its ability to participate in diverse and controllable chemical transformations. This compound emerges as a reagent of significant interest due to the convergence of three key functional moieties on a single benzene ring:

  • The Chloromethyl Group: A benzylic halide, this group is an excellent electrophile, primed for nucleophilic substitution (S_N2) reactions. This functionality is a classic precursor for introducing linkers or forming covalent bonds with biological nucleophiles.[1]

  • The Activated Fluoro Group: Positioned ortho to a strongly electron-withdrawing nitro group, the fluorine atom is highly activated towards nucleophilic aromatic substitution (S_NAr).[2][3] This allows for the facile introduction of a wide range of substituents, including amines, thiols, and alcohols, which are foundational to the synthesis of many pharmaceutical agents.[4][5]

  • The Nitro Group: This versatile group serves a dual purpose. Firstly, its powerful electron-withdrawing nature is crucial for activating the ring for S_NAr.[3] Secondly, it can be readily reduced to an aniline derivative, which opens a gateway to a vast array of subsequent reactions, such as amide bond formation, diazotization, and the construction of heterocyclic rings.[6][7]

This guide will explore the synthetic potential unlocked by this unique combination of functional groups, providing researchers with the foundational knowledge to leverage this molecule in their own research endeavors.

Physicochemical Properties & Structural Data

A comprehensive understanding of a molecule's physical properties is essential for its effective use in the laboratory. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂Inferred
Molecular Weight 189.57 g/mol [8]
IUPAC Name This compoundInferred
Appearance Expected to be a crystalline solidInferred from similar compounds[9]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred

The Reactivity Profile: A Strategic Overview

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a sequential and controlled approach to molecular construction.

G main This compound sn2_node S_N2 Reaction (e.g., + R-SH) main->sn2_node at -CH2Cl snar_node S_NAr Reaction (e.g., + R-NH2) main->snar_node at C-F reduction_node Nitro Reduction (e.g., Fe/HCl) main->reduction_node at -NO2 sn2_prod Thioether Derivative sn2_node->sn2_prod snar_prod Amine Derivative snar_node->snar_prod reduction_prod Aniline Derivative reduction_node->reduction_prod

Figure 1: Reactivity map of this compound, highlighting the three primary reaction pathways available for synthetic modification.

Nucleophilic Substitution at the Benzylic Carbon (S_N2)

The chloromethyl group is a classic benzylic halide, making it highly susceptible to S_N2 attack by a wide range of soft nucleophiles such as thiols, amines, and carboxylates. This reaction is typically fast and proceeds under mild conditions.

Causality: The stability of the benzyl-like transition state facilitates the displacement of the chloride ion. This reactivity is fundamental for its use as an alkylating agent, particularly in the context of covalent inhibitors where it can react with cysteine or histidine residues in a protein's active site.[1]

Nucleophilic Aromatic Substitution at the C-F Bond (S_NAr)

The fluorine atom is the most common leaving group in S_NAr reactions due to the high polarization of the C-F bond.[10] Its departure is significantly accelerated by the presence of the ortho-nitro group, which stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[3]

Causality: The reaction proceeds via a two-step addition-elimination mechanism.[3] The rate-determining step is the initial attack of the nucleophile to form the resonance-stabilized anionic intermediate. The strong electron-withdrawing capacity of the nitro group is essential for lowering the activation energy of this step. This makes the fluorine atom an excellent site for introducing diversity elements.

Reduction of the Nitro Group

The nitro group can be cleanly reduced to a primary amine using various standard methods, such as catalytic hydrogenation (H₂, Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[7]

Causality: This transformation converts a strongly deactivating, electron-withdrawing group into a strongly activating, electron-donating amino group. This dramatically alters the electronic properties of the aromatic ring and provides a new reactive handle for countless subsequent modifications, including amide synthesis, sulfonamide formation, and the construction of nitrogen-containing heterocycles.

Potential Research Applications

The unique reactivity profile of this molecule opens doors to several cutting-edge research areas.

Application in Drug Discovery

The structure of this compound is particularly well-suited for the synthesis of targeted therapeutics. The incorporation of fluorine into drug candidates can beneficially modulate properties like metabolic stability and binding affinity.[11][12][13]

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic amine linked to a substituted aromatic ring. This molecule can serve as the aromatic component, where an amine-containing heterocycle is first introduced via S_NAr, followed by reduction of the nitro group and further functionalization.

  • Development of Covalent Probes and Inhibitors: The chloromethyl group acts as a moderately reactive electrophile, or "warhead." This functionality can be used to design covalent inhibitors that form a permanent bond with a target protein, often leading to increased potency and duration of action. The rest of the molecule serves as the "scaffold" that directs the warhead to the specific protein binding site.

  • Hypoxia-Activated Prodrugs: The nitroaromatic moiety is a well-established trigger for prodrugs targeting hypoxic environments, which are characteristic of solid tumors.[14] Under low-oxygen conditions, cellular reductases can reduce the nitro group, leading to the release of a cytotoxic agent. This molecule could be elaborated into such a prodrug, where the chloromethyl group is the masked cytotoxic effector.

Application in Materials Science
  • Synthesis of Functional Polymers: The chloromethyl group can be used to initiate polymerizations or to graft the molecule onto existing polymer backbones, introducing fluorine and nitro functionalities for modifying material properties (e.g., thermal stability, refractive index).

  • Development of Chemosensors: The nitroaromatic core can be modified to create chromogenic or fluorogenic sensors. For example, a derivative could be designed where reaction with a specific analyte at one of the reactive sites induces a change in the electronic structure, leading to a measurable optical response.

Experimental Protocols & Methodologies

The following protocols are generalized procedures that serve as a starting point for exploration. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: S_NAr with an Amine Nucleophile

G start Dissolve Reagents: This compound Amine Nucleophile (1.1 eq) DIPEA (2.0 eq) in NMP heat Heat Reaction 80-120 °C Monitor by TLC/LC-MS start->heat workup Aqueous Workup: Dilute with EtOAc Wash with H2O, brine heat->workup purify Purification: Dry over Na2SO4 Concentrate Column Chromatography workup->purify product Isolate Product purify->product

Figure 2: Standard workflow for a nucleophilic aromatic substitution (S_NAr) reaction.

Objective: To displace the fluorine atom with a primary or secondary amine.

Methodology:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., NMP, DMF, or DMSO) is added the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed sequentially with water (2x) and brine (1x), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography (silica gel) to yield the desired product.

Rationale: A polar aprotic solvent is used to solvate the reactants and facilitate the formation of the charged Meisenheimer intermediate. The base is required to neutralize the HF generated during the reaction. Heating is necessary to overcome the activation energy of the substitution.

Protocol 2: S_N2 Reaction with a Thiol Nucleophile

Objective: To displace the chlorine atom of the chloromethyl group with a thiol.

Methodology:

  • To a solution of the thiol (1.0 eq) in a polar solvent like DMF or acetonitrile is added a mild base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to generate the thiolate anion.

  • A solution of this compound (1.05 eq) in the same solvent is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS (typically complete in 1-4 hours).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Rationale: The reaction proceeds via an S_N2 mechanism, which is favored by the use of a strong, soft nucleophile (the thiolate) and is typically rapid at room temperature. Pre-formation of the thiolate with a base ensures a sufficient concentration of the active nucleophile.

Protocol 3: Reduction of the Nitro Group

G start Reactant & Reagents This compound derivative Iron powder (5.0 eq) NH4Cl (sat. aq.) reaction Reaction Conditions Solvent: EtOH/H2O (e.g., 4:1) Heat to reflux (70-80 °C) Stir vigorously for 1-3 hours start:s->reaction:n 1. Combine workup Workup & Isolation Cool to room temperature Filter through Celite to remove iron salts Concentrate the filtrate reaction:s->workup:n 2. Monitor extraction Extraction & Purification Dilute with EtOAc Wash with NaHCO3 (aq.) Dry, concentrate, and purify via chromatography workup:s->extraction:n 3. Isolate product { Final Product | Isolated Aniline Derivative} extraction:s->product:n 4. Purify

Figure 3: A representative workflow for the reduction of a nitroaromatic compound to its corresponding aniline using iron in ammonium chloride.

Objective: To convert the nitro group to a primary amine.

Methodology:

  • A mixture of the nitroaromatic compound (1.0 eq), iron powder (5.0 eq), and a saturated aqueous solution of ammonium chloride (NH₄Cl) is prepared in a solvent such as ethanol or methanol.

  • The suspension is heated to reflux (70-80 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.

  • Once the starting material is consumed (typically 1-3 hours), the hot mixture is filtered through a pad of Celite to remove the iron salts, washing with methanol or ethanol.

  • The filtrate is concentrated under reduced pressure to remove the organic solvent.

  • The remaining aqueous residue is basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate or dichloromethane (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the aniline derivative, which can be purified further if necessary.

Rationale: This method, a variation of the Béchamp reduction, is a classic and reliable way to reduce nitro groups. Iron is an inexpensive and effective reducing agent in the presence of a mild proton source like NH₄Cl. The filtration through Celite is a critical step to remove the resulting iron oxides.

Conclusion and Future Outlook

This compound is more than just a chemical; it is a synthetic platform. Its three distinct reactive centers provide a logical and hierarchical entry point for the construction of complex and high-value molecules. For drug discovery professionals, it offers a direct route to novel covalent inhibitors and functionalized heterocyclic scaffolds. For materials scientists, it is a building block for creating polymers and sensors with tailored properties. As the demand for sophisticated molecular architectures continues to grow, the strategic application of versatile reagents like this one will be paramount to driving innovation across the chemical sciences.

References

A Comprehensive Technical Guide to 1-(Chloromethyl)-2-fluoro-3-nitrobenzene for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene (CAS No. 1020718-00-6), a versatile reagent in medicinal chemistry and drug discovery. We will explore its chemical properties, commercial availability, safety and handling protocols, and its strategic application in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development who require a technical and practical understanding of this compound.

Chemical Identity and Properties

This compound, also known by its synonym 2-Fluoro-3-nitrobenzyl chloride, is a substituted aromatic compound with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol .[1][2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1020718-00-6[1][2]
Molecular Formula C₇H₅ClFNO₂[2]
Molecular Weight 189.57 g/mol [1][2]
Physical Form White to Yellow Solid[3]
Purity Typically ≥95%[1][2]
Storage Temperature 2-8°C, under inert atmosphere[1][2]
InChI Key VSKUTYKGLMWRNW-UHFFFAOYSA-N[3]
SMILES ClCc1c(F)c(ccc1)--INVALID-LINK--[O-]

The unique arrangement of the chloromethyl, fluoro, and nitro groups on the benzene ring imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups activates the benzylic carbon, rendering the chlorine atom a good leaving group for nucleophilic substitution reactions.[4][5] This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of pharmaceutical scaffolds.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers catering to the research and pharmaceutical industries. When sourcing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and identity.

Table 2: Prominent Suppliers

SupplierProduct NamePurityAdditional Information
Sigma-Aldrich This compound≥95%Available under the BLD Pharmatech brand.[1][3]
BLD Pharm This compound≥95%Offers various pack sizes.[2]
MySkinRecipes This compound97%Provides access to Material Safety Data Sheets.[6]

This is not an exhaustive list, and availability may vary by region. Researchers should always verify the current catalog of suppliers.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of this compound are paramount to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • H302: Harmful if swallowed. [1][3]

  • H314: Causes severe skin burns and eye damage. [1][3]

GHS Pictograms:

Signal Word:Danger [1][3]

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following precautionary statements are advised:[1][3]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

All work should be performed in a well-ventilated chemical fume hood.

Storage

This compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C under an inert atmosphere to maintain its stability and purity.[1][2]

Synthetic Utility and Applications in Drug Discovery

The strategic importance of this compound lies in its role as a versatile electrophile in the construction of complex organic molecules. The presence of the fluorine and nitro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, a key consideration in modern drug design.

Rationale for Use in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The nitro group, while sometimes associated with toxicity, is a versatile functional group that can be readily reduced to an amine. This amine can then serve as a handle for further chemical modifications, such as amide bond formation or the construction of heterocyclic rings, which are prevalent in many biologically active compounds.

Synthetic Pathway and Potential Applications

While specific blockbuster drugs directly synthesized from this reagent are not prominently documented in publicly available literature, its structural motifs are present in various patented compounds. A plausible synthetic pathway for a key pharmaceutical intermediate, 2-fluoro-3-nitrobenzoic acid, starts from a related precursor, 2-chloro-3-nitrotoluene. This suggests that this compound could be synthesized via chlorination of 2-fluoro-3-nitrotoluene, which in turn can be prepared through a multi-step synthesis starting from o-methylphenol.[7]

The primary utility of this compound is in nucleophilic substitution reactions where the chloromethyl group reacts with a wide range of nucleophiles.

G reactant This compound product Substituted Product reactant->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) nucleophile->product byproduct HCl product->byproduct

References

Methodological & Application

Nucleophilic substitution reactions using 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions Using 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Introduction: A Versatile Building Block for Complex Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for complex, highly functionalized aromatic scaffolds is incessant. This compound is a trifunctional reagent of significant strategic value. Its unique arrangement of a reactive benzylic chloride, an activated aryl fluoride, and a powerful electron-withdrawing nitro group offers chemists a platform for sequential and regioselective modifications. This guide provides a detailed exploration of the molecule's reactivity, offering field-tested insights and detailed protocols for its application in nucleophilic substitution reactions. Understanding the nuanced reactivity of its distinct functional groups is paramount to unlocking its full synthetic potential.

PART 1: Scientific Principles and Reactivity Analysis

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers: the benzylic carbon of the chloromethyl group and the aromatic carbon bonded to the fluorine atom.

The Highly Reactive Benzylic Chloride

Benzylic halides are well-established as potent electrophiles in nucleophilic substitution reactions. The carbon-chlorine bond in the chloromethyl group is susceptible to cleavage via both SN1 and SN2 pathways.

  • SN2 Pathway: For primary benzylic halides like this reagent, the SN2 mechanism is typically favored, especially with strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the center were chiral.

  • SN1 Pathway: While less common for primary substrates, an SN1 mechanism involving a benzylic carbocation intermediate can occur under solvolytic conditions or with weak nucleophiles. The stability of this carbocation is enhanced by resonance delocalization across the benzene ring. However, the strong electron-withdrawing effects of the adjacent nitro and fluoro groups significantly destabilize a positive charge on the ring, making the SN1 pathway less favorable compared to a standard benzyl halide.

Generally, the benzylic chloride is the most reactive site on the molecule for nucleophilic attack under mild to moderate conditions.

The Activated Aryl Fluoride: A Gateway to SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing aromatic rings, but it requires specific electronic activation.[1][2][3] The fluorine atom in this compound is primed for this reaction.

  • Mechanism: The SNAr reaction is a two-step addition-elimination process.[2][4]

    • Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2]

    • Elimination: The leaving group (fluoride) is ejected, restoring the aromaticity of the ring and yielding the substituted product.

  • Role of the Nitro Group: The reaction is only feasible because of the powerful electron-withdrawing nitro group positioned ortho to the fluorine. This group is essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction.[1][3][5] A nitro group in the meta position would not provide this crucial resonance stabilization.[3][5]

  • Fluorine as a Leaving Group: In SNAr reactions, fluoride is an excellent leaving group. Due to its high electronegativity, it strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. This polarization is the rate-determining step, and thus aryl fluorides are often more reactive in SNAr than other aryl halides.[2]

Achieving Regioselectivity: A Tale of Two Sites

The key to harnessing the power of this reagent is controlling which site reacts. The benzylic chloride is inherently more reactive than the SNAr-activated aryl fluoride. This differential reactivity allows for selective functionalization.

  • Benzylic Substitution First: Under standard conditions (e.g., room temperature, common bases like K₂CO₃ or Et₃N), most nucleophiles will selectively attack the chloromethyl group.

  • Aromatic Substitution Second: To target the aryl fluoride, more forcing conditions are typically required, such as higher temperatures, stronger bases (e.g., NaH, t-BuOK), or highly potent nucleophiles. This often follows a primary substitution at the benzylic position.

PART 2: Application Notes and Experimental Protocols

The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₃ClFNO₂[6]
Molecular Weight 175.54 g/mol [6]
Appearance Colorless to yellow crystal[7]
Melting Point 32-34 °C[7]
Boiling Point 260 °C[7]
CAS Number 2106-49-2[6]
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position

This protocol details the reaction with amines (N-nucleophiles) as a representative example. Similar conditions can be adapted for O- and S-nucleophiles.

Objective: To selectively synthesize N-((2-fluoro-3-nitrophenyl)methyl) derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser (if heating), TLC plates

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in acetonitrile (approx. 0.1-0.2 M concentration).

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the base (K₂CO₃, 2.0 eq).

    • Causality Note: A mild inorganic base like K₂CO₃ is used to neutralize the HCl generated during the reaction, driving it to completion. It is generally not strong enough to promote deprotonation for a subsequent SNAr reaction under these conditions.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress. Gentle heating (40-50 °C) can be applied to accelerate slow reactions.

  • Workup: Once the reaction is complete (typically 2-12 hours), filter off the solid base. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

    • Causality Note: The water wash removes the inorganic base and any salt byproducts, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to obtain the pure N-substituted product.

Visualization of the Benzylic Substitution Mechanism (SN2)

Caption: SN2 mechanism at the benzylic carbon.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

This protocol describes the reaction with a phenoxide, a strong O-nucleophile, which typically requires more forcing conditions to displace the aryl fluoride. This reaction is often performed on the product from Protocol 1.

Objective: To synthesize diaryl ether derivatives via C-F bond substitution.

Materials:

  • (2-Fluoro-3-nitrophenyl) derivative (from Protocol 1 or other synthesis) (1.0 eq)

  • Phenol or substituted phenol (1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask (flame-dried), magnetic stirrer, inert atmosphere (N₂ or Ar), ice bath

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Nucleophile Generation: Suspend NaH (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the phenol (1.5 eq) in anhydrous DMF.

    • Causality Note: A strong base like NaH is required to deprotonate the phenol, generating the much more nucleophilic phenoxide anion. Anhydrous conditions are critical as NaH reacts violently with water.

  • Reaction Initiation: Stir the mixture at 0 °C for 20-30 minutes to ensure complete formation of the phenoxide. Then, add a solution of the (2-fluoro-3-nitrophenyl) substrate (1.0 eq) in anhydrous DMF to the flask.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to 60-100 °C. The higher temperature is necessary to overcome the activation energy for the SNAr reaction.[4] Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize the excess base and any remaining NaH.

  • Extraction: Pour the quenched mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired diaryl ether.

Visualization of the SNAr Mechanism

Caption: SNAr addition-elimination mechanism.

PART 3: Data Summary and Workflow

Table 2: Representative Reaction Conditions and Outcomes
NucleophileTarget SiteBaseSolventTemp. (°C)Typical Time (h)
BenzylamineBenzylic C-ClK₂CO₃CH₃CN254-6
MorpholineBenzylic C-ClEt₃NDMF252-4
Sodium MethoxideBenzylic C-Cl-MeOH251-3
Sodium ThiophenoxideBenzylic C-ClK₂CO₃DMF251-2
Sodium PhenoxideAromatic C-FNaHDMF80-1008-16
PiperidineAromatic C-FK₂CO₃DMSO12012-24
Workflow for Selective Functionalization

The following diagram illustrates the decision-making process for achieving selective substitution on this compound.

workflow start Start: this compound q1 Desired Site of Substitution? start->q1 benzylic_cond Mild Conditions: - Nucleophile (1.1 eq) - Mild Base (K₂CO₃) - Solvent: CH₃CN/DMF - Temp: 25-50°C q1->benzylic_cond Benzylic (C-Cl) snar_cond Forcing Conditions: - Strong Nucleophile/Base (NaH) - Solvent: Anhydrous DMF/DMSO - Temp: 80-120°C q1->snar_cond Aromatic (C-F) prod_benzyl Product A: Benzylic Substitution benzylic_cond->prod_benzyl prod_snar Product B: Aromatic Substitution snar_cond->prod_snar q2 Further Functionalization? prod_benzyl->q2 end Final Product prod_snar->end q2->snar_cond Yes (Target C-F) q2->end No

Caption: Decision workflow for selective substitution.

References

Application Note: A Practical Guide to the N-Alkylation of Amines using 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the N-alkylation of primary and secondary amines using 1-(chloromethyl)-2-fluoro-3-nitrobenzene. It covers the underlying reaction mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting.

Introduction and Strategic Importance

The introduction of a substituted benzyl group is a cornerstone of modern medicinal chemistry. The resulting N-benzylated amines are prevalent scaffolds in a vast array of pharmacologically active compounds. This compound is a particularly valuable reagent in this context. Its structure is engineered for high reactivity and offers multiple points for subsequent chemical diversification. The potent electron-withdrawing properties of the ortho-fluoro and ortho-nitro substituents significantly activate the benzylic position, making it an excellent electrophile for reactions with amine nucleophiles.[1][2] This guide elucidates the principles and practices for effectively utilizing this reagent in drug discovery and development workflows.

Reaction Mechanism: A Tale of Inductive Activation

The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the benzylic carbon. It is critical to distinguish this from a Nucleophilic Aromatic Substitution (SNAr) reaction, where a nucleophile attacks the aromatic ring directly.[3][4] In this case, the amine's lone pair of electrons attacks the electrophilic methylene carbon (-CH2-), displacing the chloride leaving group in a single, concerted step.

The exceptional reactivity of this reagent is a direct consequence of its electronic architecture:

  • Benzylic Position: The carbon is sp3 hybridized and located adjacent to an aromatic ring, which inherently stabilizes the transition state.

  • Inductive Activation: The fluorine and nitro groups positioned ortho to the chloromethyl group are powerful electron-withdrawing groups.[5] They pull electron density away from the aromatic ring and, critically, from the benzylic carbon. This creates a significant partial positive charge (δ+) on the target carbon, making it highly susceptible to nucleophilic attack.

  • Role of the Base: A non-nucleophilic base (e.g., diisopropylethylamine) or an inorganic base (e.g., K2CO3) is essential. For primary and secondary amines, the base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. For amine salts, the base is required to generate the free, nucleophilic amine in situ.

Below is a diagram illustrating the SN2 mechanistic pathway.

Caption: SN2 reaction mechanism for amine alkylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the alkylation of a generic secondary amine. Adjustments may be necessary based on the specific reactivity and solubility of the amine substrate.

3.1. Materials and Equipment

  • Reagents: this compound, amine of interest, potassium carbonate (K2CO3, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), ethyl acetate, deionized water, brine.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, TLC plates (silica gel), separatory funnel, rotary evaporator, column chromatography setup.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the reagents, typically to a concentration of 0.1-0.5 M with respect to the amine. Stir the suspension for 10 minutes at room temperature.

  • Electrophile Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it to a dropping funnel. Add the solution dropwise to the stirring amine suspension over 15-20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product should have an Rf value between that of the two starting materials. The reaction is typically complete within 2-6 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to isolate the pure N-alkylated amine.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

G prep 1. Reagent Preparation - Amine (1.0 eq) - K2CO3 (2.0 eq) - Anhydrous DMF setup 2. Reaction Setup - Combine in flask - Stir under N2 prep->setup addition 3. Electrophile Addition - Add this compound (1.1 eq) dropwise setup->addition monitor 4. Monitoring - TLC analysis - 2-6 hours at RT addition->monitor workup 5. Aqueous Workup - Quench with H2O - Extract with Ethyl Acetate monitor->workup purify 6. Purification - Wash with Brine - Dry & Concentrate - Column Chromatography workup->purify characterize 7. Characterization - NMR, MS purify->characterize

Caption: General experimental workflow for N-alkylation.

Optimization and Substrate Scope

The success of the alkylation reaction depends on several factors, including the nucleophilicity of the amine, steric hindrance, and reaction conditions. The following table provides general guidelines for various amine classes.

Amine SubstrateRecommended BaseSolventTemp (°C)Typical Time (h)Expected YieldNotes
Primary Aliphatic (e.g., Butylamine)K₂CO₃, DIPEAACN, DMF251-3>90%Potential for dialkylation. Use of excess amine (2-3 eq) can minimize this.
Secondary Aliphatic (e.g., Piperidine)K₂CO₃, DIPEAACN, DMF25-402-6>85%Generally clean, monosubstituted products are obtained.
Primary Aniline (Electron-rich)K₂CO₃DMF40-604-870-85%Less nucleophilic than aliphatic amines; may require gentle heating.
Primary Aniline (Electron-poor)Cs₂CO₃, NaHDMF, DMSO60-808-1640-60%Significantly reduced nucleophilicity requires stronger bases and higher temperatures.
Secondary Aromatic (e.g., N-Methylaniline)K₂CO₃, DIPEADMF40-606-1265-80%Slower reaction due to increased steric hindrance and moderate nucleophilicity.
  • Solvent Choice: Acetonitrile (ACN) is a good choice for many amines. DMF is excellent for dissolving a wider range of substrates and salts but requires more rigorous removal during workup.

  • Base Selection: K2CO3 is a cost-effective and generally effective inorganic base. Diisopropylethylamine (DIPEA) is a soluble organic base that is often used but can sometimes be more difficult to remove. For poorly nucleophilic amines, a stronger base like cesium carbonate (Cs2CO3) may be required.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive amine (e.g., used as HCl salt without sufficient base).2. Poorly nucleophilic amine.3. Insufficient temperature.1. Add at least 2 eq of base if starting from an amine salt.2. Switch to a stronger base (e.g., Cs₂CO₃) and a more polar solvent (DMSO).3. Increase the reaction temperature in 10-20 °C increments.
Formation of Multiple Products 1. Dialkylation of a primary amine.2. Degradation of starting material or product.1. Use a 2-3 fold excess of the primary amine relative to the electrophile.2. Run the reaction at a lower temperature. Check the stability of the reagents.
Difficult Purification 1. Product co-elutes with starting material.2. Residual DMF in the crude product.1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).2. Ensure thorough washing with water and brine during the workup phase.

Conclusion

This compound is a highly efficient electrophile for the N-alkylation of a broad range of primary and secondary amines. The reaction proceeds through a predictable SN2 mechanism, which is accelerated by the strong inductive effects of the ortho-substituents. By carefully selecting the base, solvent, and temperature, researchers can achieve high yields of the desired N-benzylated products, which serve as valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Note & Protocols: The Strategic Utility of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This document provides an in-depth guide to the synthetic applications of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene, a uniquely functionalized aromatic building block. Its strategic arrangement of three distinct reactive centers—a benzylic chloride, an activated aryl fluoride, and a nitro group—offers a powerful platform for the convergent synthesis of complex heterocyclic scaffolds. We will move beyond simple procedural lists to explore the underlying reactivity principles, enabling researchers to rationally design and troubleshoot their synthetic routes. The protocols described herein are designed to be robust and reproducible, forming a solid foundation for discovery and process development.

Core Reactivity Profile of this compound

The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups. Understanding this profile is critical for predicting its behavior with various nucleophiles and designing sequential reaction sequences.

  • The Chloromethyl Group (-CH₂Cl): This benzylic halide is a potent electrophile, highly susceptible to Sₙ2 displacement by a wide range of soft and hard nucleophiles (e.g., amines, thiols, phenoxides, carbanions). This reaction is typically the most facile under mild conditions.

  • The Aryl Fluoride (-F): The fluorine atom at the C2 position is strongly activated towards nucleophilic aromatic substitution (SₙAr). This activation is a direct consequence of the powerful electron-withdrawing nitro group at the C3 position (ortho).[1][2] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, significantly lowering the activation energy for fluoride displacement.[2] Fluorine is an excellent leaving group in SₙAr reactions.[3]

  • The Nitro Group (-NO₂): Beyond its role in activating the aryl fluoride, the nitro group is a key latent functionality. It can be readily reduced to an amino group (-NH₂) using various standard conditions (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This newly formed aniline can then participate in intramolecular cyclization reactions, such as condensation or amide bond formation, to construct a new heterocyclic ring.

This trifecta of reactive sites allows for a modular approach to synthesis, where different parts of a target molecule can be introduced sequentially by exploiting the distinct reactivity of each group.

Figure 1. Reactivity map of this compound.

Application in Fused Heterocycle Synthesis: The Indazole Scaffold

The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[4] The reaction of this compound with hydrazines provides an efficient route to N-substituted indazoles, which are otherwise challenging to synthesize regioselectively.

Scientific Rationale & Mechanistic Insight

This transformation is a two-step, one-pot process involving sequential nucleophilic substitution.

  • Initial N-Alkylation: The more nucleophilic nitrogen of the substituted hydrazine (e.g., phenylhydrazine) first attacks the most electrophilic site, the benzylic carbon of the chloromethyl group, via an Sₙ2 reaction. This step is typically fast and occurs under mild basic conditions, which serve to neutralize the HCl byproduct.

  • Intramolecular SₙAr Cyclization: The second nitrogen atom of the now-tethered hydrazine moiety is positioned perfectly to attack the C2 carbon, displacing the fluoride atom in an intramolecular SₙAr cyclization. The proximity of the nucleophile to the electrophilic center (intramolecular vs. intermolecular) dramatically accelerates this ring-forming step. The nitro group is essential for activating this position.

G A 1-(Chloromethyl)-2-fluoro- 3-nitrobenzene + R-NHNH₂ B Step 1: SN2 Attack (N-Alkylation at -CH₂Cl) A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) C Tethered Hydrazine Intermediate B->C D Step 2: Intramolecular SNAr (Cyclization & Fluoride Ejection) C->D Heat (optional) E Product: N-Aryl-4-nitro-1H-indazole D->E

Figure 2. Workflow for the synthesis of N-substituted indazoles.

Protocol 1: Synthesis of 1-Phenyl-4-nitro-1H-indazole

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF (approx. 0.2 M relative to the limiting reagent).

  • With vigorous stirring, add phenylhydrazine (1.1 eq) to the suspension.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing cold water (3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to afford the pure product.

ReactantM.W. ( g/mol )EquivalentsSample Mass (for 10 mmol scale)
This compound189.561.01.90 g
Phenylhydrazine108.141.11.19 g
Potassium Carbonate138.212.53.45 g
Product (Expected) 241.22 - Yield dependent

Application in Fused Heterocycle Synthesis: The 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine skeleton is a core component of various biologically active molecules. The synthesis using this compound and an o-aminophenol derivative showcases a powerful convergent strategy.

Scientific Rationale & Mechanistic Insight

This synthesis relies on the differential nucleophilicity of the two functional groups in 2-aminophenol and the two electrophilic sites on the benzene derivative.

  • Initial N-Alkylation: The amino group of 2-aminophenol is a softer and generally more potent nucleophile than the phenolic oxygen. Therefore, it selectively attacks the benzylic chloride in an Sₙ2 fashion to form an N-alkylated intermediate. A non-nucleophilic base is used to prevent competition.

  • Intramolecular O-Arylation (SₙAr): The phenoxide, generated in situ by the base, is now positioned to perform an intramolecular SₙAr attack on the C2 carbon, displacing the fluoride. This cyclization, known as the Smiles rearrangement, is highly efficient. The final step is the tautomerization to the aromatic benzoxazine ring.

Protocol 2: Synthesis of 8-Nitro-10H-phenoxazine

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.05 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Caution: Sodium hydride reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • To a flame-dried three-neck flask equipped with a dropping funnel, add 2-aminophenol (1.05 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution from the dropping funnel to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude solid by recrystallization or flash chromatography to yield the final product.

ReactantM.W. ( g/mol )EquivalentsSample Mass (for 5 mmol scale)
This compound189.561.00.95 g
2-Aminophenol109.131.050.57 g
Sodium Hydride (60%)40.002.20.44 g
Product (Expected) 228.20 - Yield dependent

General Considerations and Safety

  • Reagent Purity: The purity of this compound is crucial. Impurities can lead to side reactions and complicate purification.

  • Anhydrous Conditions: Many of these reactions involve strong bases (like NaH) or moisture-sensitive intermediates. The use of anhydrous solvents and an inert atmosphere is highly recommended for reproducibility and high yields.

  • Safety: this compound is expected to be a hazardous substance. Based on its functional groups, it should be handled as a lachrymator, an irritant (skin and respiratory), and potentially toxic.[5] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a powerful and versatile building block for constructing complex heterocyclic systems of high value in pharmaceutical and materials science. Its predictable, orthogonal reactivity allows for the rational design of synthetic sequences to access diverse scaffolds like indazoles and benzoxazines. The protocols provided here serve as a validated starting point for researchers to explore the rich chemistry of this reagent.

References

Application Notes and Protocols for the Synthesis of Medicinal Chemistry Scaffolds Using 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity and small size, can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates. The building block, this compound, is a trifunctionalized reagent that offers a powerful platform for the synthesis of a diverse array of heterocyclic scaffolds, which are central to many therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of this compound. We will delve into its reactivity, provide detailed experimental protocols for the synthesis of key medicinal chemistry scaffolds, and offer insights into the mechanistic rationale behind these transformations.

Chemical Properties and Reactivity Profile

This compound possesses three distinct reactive sites, allowing for a range of synthetic transformations. The interplay of these functional groups dictates the regioselectivity and outcome of its reactions.

  • Chloromethyl Group (-CH₂Cl): This is a primary benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions. It readily reacts with a variety of nucleophiles, including amines, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This functionality is key for introducing side chains or for initiating cyclization sequences.

  • Fluoro Group (-F): The fluorine atom is situated ortho to a strongly electron-withdrawing nitro group, which activates it towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride ion by suitable nucleophiles, a common strategy for forming heterocyclic rings.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. Furthermore, it can be readily reduced to an amino group (-NH₂), which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. This reduction-cyclization strategy is a cornerstone of many scaffold syntheses.

The relative reactivity of the chloromethyl group versus the aromatic fluorine atom is a critical consideration in designing synthetic routes. Generally, the benzylic chloride is more susceptible to nucleophilic attack under milder conditions than the activated aromatic fluorine. This differential reactivity can be exploited for sequential functionalization.

Diagram of Synthetic Pathways

G A 1-(Chloromethyl)-2-fluoro- 3-nitrobenzene B N-Alkylation Product A->B  R₂NH   C S-Alkylation Product A->C  RSH   D C-Alkylation Product A->D  Active Methylene  Compound   E Nucleophilic Aromatic Substitution (SNAr) Product A->E  NuH (stronger conditions)   F Reduced Intermediate (Amino Derivative) B->F  Reduction (e.g., Fe/HCl, H₂/Pd-C)   E->F  Reduction   G Fused Heterocyclic Scaffold (e.g., Quinazolinone, Benzimidazole) F->G  Intramolecular  Cyclization  

Caption: Key synthetic transformations of this compound.

Application in Medicinal Scaffold Synthesis: Detailed Protocols

The following protocols provide step-by-step methodologies for the synthesis of important medicinal chemistry scaffolds utilizing this compound.

Protocol 1: Synthesis of N-Substituted 2-Fluoro-3-nitrobenzylamines

This protocol details the selective N-alkylation at the chloromethyl position, a foundational step for building more complex scaffolds.

Reaction Principle: The primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in a standard SN2 reaction. A mild base is used to neutralize the HCl generated.

Materials and Reagents:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of 0.2 M with respect to the starting material.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Data Presentation: N-Alkylation of Various Amines

AmineProductYield (%)
AnilineN-(2-Fluoro-3-nitrobenzyl)aniline92
Morpholine4-(2-Fluoro-3-nitrobenzyl)morpholine95
Piperidine1-(2-Fluoro-3-nitrobenzyl)piperidine93
Protocol 2: Synthesis of Quinazolinone Scaffolds

This protocol illustrates a powerful two-step sequence involving initial N-alkylation followed by reductive cyclization to form the privileged quinazolinone scaffold.

Reaction Principle: The first step is the N-alkylation of an anthranilate derivative with this compound. The subsequent step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the quinazolinone ring.

Step A: N-Alkylation of Methyl Anthranilate

Materials and Reagents:

  • This compound

  • Methyl anthranilate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Experimental Procedure:

  • Follow the general procedure outlined in Protocol 1, using methyl anthranilate as the amine and DMF as the solvent. The reaction is typically heated to 60 °C for 6-8 hours to ensure complete conversion.

  • After workup, the intermediate, methyl 2-((2-fluoro-3-nitrobenzyl)amino)benzoate, is obtained and can be used in the next step without extensive purification.

Step B: Reductive Cyclization to form a Quinazolinone

Materials and Reagents:

  • Methyl 2-((2-fluoro-3-nitrobenzyl)amino)benzoate (from Step A)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

Experimental Procedure:

  • To a solution of the nitro compound from Step A (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude quinazolinone.

  • Purify by recrystallization or column chromatography.

Diagram of Quinazolinone Synthesis Workflow

G A 1-(Chloromethyl)-2-fluoro- 3-nitrobenzene + Methyl Anthranilate B N-Alkylation A->B K₂CO₃, DMF, 60°C C Methyl 2-((2-fluoro-3-nitrobenzyl) amino)benzoate B->C D Reduction of Nitro Group (Fe/NH₄Cl) C->D E Intramolecular Cyclization D->E F Quinazolinone Scaffold E->F

Caption: Workflow for the synthesis of a quinazolinone scaffold.

Protocol 3: Synthesis of Benzimidazole Scaffolds

This protocol utilizes the reactivity of the fluoro and nitro groups to construct the benzimidazole ring system.

Reaction Principle: An o-phenylenediamine derivative reacts with this compound. The reaction likely proceeds via an initial nucleophilic aromatic substitution of the fluorine atom, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Materials and Reagents:

  • This compound

  • o-Phenylenediamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

Experimental Procedure:

  • To a solution of o-phenylenediamine (1.1 eq) in anhydrous DMSO, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) and heat the mixture to 100-120 °C for 12-18 hours.

  • Cool the reaction mixture and pour it into ice water. Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The intermediate is a substituted nitroaniline.

  • Dissolve the crude intermediate in ethanol and add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Basify the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the resulting benzimidazole derivative by column chromatography.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be robust and reproducible. Each protocol includes:

  • Clear Stoichiometry: Precise molar equivalents of reagents are provided to ensure optimal reaction conditions.

  • Reaction Monitoring: The use of TLC is emphasized to allow the researcher to track the progress of the reaction and determine the appropriate endpoint.

  • Standard Workup and Purification: The workup and purification procedures are standard laboratory techniques designed to effectively isolate and purify the target compounds.

  • Characterization: It is imperative that the final products are thoroughly characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Authoritative Grounding and Mechanistic Insights

The synthetic strategies outlined in this application note are grounded in well-established principles of organic chemistry. The N-alkylation of amines by benzylic halides is a fundamental reaction in organic synthesis. The use of a base like potassium carbonate is standard practice to neutralize the acid byproduct.[1][2]

The reductive cyclization of nitroarenes to form heterocyclic systems is a powerful and widely used method in medicinal chemistry. The reduction of the nitro group to an amine using reagents like iron in acidic media or stannous chloride is a classic transformation.[3] The subsequent intramolecular cyclization is often spontaneous or can be promoted by mild heating.

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the protocol described, the initial SNAr reaction followed by reduction and cyclization provides an efficient route to this important scaffold.[4]

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of medicinal chemistry scaffolds. Its trifunctional nature allows for a variety of synthetic manipulations, including selective N-alkylation, nucleophilic aromatic substitution, and reductive cyclization. The protocols provided in this application note offer a practical guide for the synthesis of key heterocyclic systems, such as quinazolinones and benzimidazoles. By understanding the reactivity of this reagent and applying the described methodologies, researchers can efficiently generate diverse molecular architectures for drug discovery programs.

References

Application Notes & Protocols: 1-(Chloromethyl)-2-fluoro-3-nitrobenzene as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and process chemists on the strategic utilization of 1-(chloromethyl)-2-fluoro-3-nitrobenzene. This intermediate is a valuable building block in modern agrochemical discovery due to its distinct reactive sites, which allow for controlled, sequential chemical modifications. We will explore its chemical properties, mechanistic behavior, and provide detailed, field-tested protocols for its application in synthesizing advanced fungicidal scaffolds, particularly those incorporating a substituted benzyl ether linkage, a common toxophore in advanced agricultural products.

Section 1: Compound Profile and Safety Mandates

This compound is a substituted aromatic compound featuring three key functional groups that dictate its reactivity: a chloromethyl group, a fluorine atom, and a nitro group. The interplay of these groups makes it a versatile synthon for introducing the 2-fluoro-3-nitrophenyl moiety into larger, more complex molecules.

1.1: Chemical and Physical Properties

A clear understanding of the intermediate's physical properties is critical for proper handling, reaction setup, and safety considerations.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2-Fluoro-3-nitrobenzyl chloride[2]
CAS Number 1020718-00-6[2]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
Appearance Typically a solid or liquid, may be yellow to brown-

1.2: Safety, Handling, and Storage

This compound is a reactive chemical intermediate and must be handled with appropriate safety protocols in a controlled laboratory environment.

Hazard ClassGHS StatementPrecautionary MeasuresSource(s)
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261, P270, P280, P301+P317, P302+P352[1]
Skin Corrosion H315: Causes skin irritation.P264, P280, P332+P313[1]
Eye Irritation H319: Causes serious eye irritation.P280, P305+P351+P338[1]
Respiratory H335: May cause respiratory irritation.P261, P271, P304+P340[1]
  • Handling: All manipulations should be performed inside a certified chemical fume hood. Personnel must wear standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed to prevent moisture ingress.

Section 2: Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the predictable reactivity of its chloromethyl group.

The primary reaction pathway for this intermediate is a bimolecular nucleophilic substitution (Sₙ2) at the benzylic carbon. The chloromethyl group is an excellent electrophilic site for several reasons:

  • Benzylic Activation: The carbon is adjacent to the benzene ring, which stabilizes the transition state of the Sₙ2 reaction.

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable leaving group, facilitating its displacement by a wide range of nucleophiles.

  • Electron-Withdrawing Effects: The ortho-fluoro and meta-nitro groups on the aromatic ring inductively withdraw electron density, further enhancing the electrophilicity of the benzylic carbon.

While the aromatic ring is electron-deficient and activated towards nucleophilic aromatic substitution (SₙAr), the conditions required to substitute the fluorine atom are typically harsher than those needed for the Sₙ2 reaction at the chloromethyl site.[3][4] This difference in reactivity allows for selective functionalization of the chloromethyl group, making it a precise tool for molecular construction.

G cluster_reactivity Key Reactive Sites Intermediate 1-(Chloromethyl)-2-fluoro- 3-nitrobenzene SN2 S_N2 Reaction Site (Primary Pathway) -CH2Cl Intermediate->SN2  Highly reactive, mild conditions SNAr S_NAr Reaction Site (Secondary Pathway) -F Intermediate->SNAr  Less reactive, harsher conditions

Diagram 1: Reactivity map of the intermediate.

Section 3: Application in Fungicide Synthesis - A Representative Protocol

Many modern fungicides, particularly those in the pyrazole carboxamide class, function as succinate dehydrogenase inhibitors (SDHIs).[5][6][7][8] These complex molecules often contain aryl ether or thioether linkages. This compound is an ideal starting material for creating such linkages.

The following protocol details a representative Williamson ether synthesis, a cornerstone reaction in organic chemistry, to couple the intermediate with a phenolic nucleophile. This reaction forms a diaryl ether structure, a common fragment in biologically active compounds.[9][10]

Overall Reaction Scheme: Nucleophile (Ar-OH) + this compound → 1-((Aryloxy)methyl)-2-fluoro-3-nitrobenzene

G Start Starting Materials: - Intermediate - Phenolic Nucleophile - Base (K2CO3) - Solvent (DMF) Reaction Williamson Ether Synthesis (S_N2 Reaction) Start->Reaction Heat, Stir Workup Aqueous Work-up - Quench with H2O - Extract with Ethyl Acetate Reaction->Workup Cool Purify Purification - Dry with Na2SO4 - Concentrate - Column Chromatography Workup->Purify Product Final Product: Substituted Benzyl Ether Purify->Product

References

Application Notes & Protocols: A Researcher's Guide to Reactions with 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

1-(Chloromethyl)-2-fluoro-3-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from a unique combination of reactive sites, governed by the distinct electronic properties of its substituents. The molecule features a benzylic chloride, which is an excellent electrophilic center for nucleophilic substitution, flanked by two powerful electron-withdrawing groups: a fluorine atom at the ortho position and a nitro group at the meta position.

This guide provides a comprehensive overview of the reactivity, handling, and core applications of this compound. We will delve into the mechanistic principles that dictate its reactivity and present detailed protocols for its most common application: nucleophilic substitution at the benzylic carbon. The information herein is designed to equip researchers, scientists, and drug development professionals with the knowledge to safely and effectively incorporate this potent building block into their synthetic strategies.

Compound Profile: Physical and Chemical Properties

A clear understanding of a reagent's physical properties is fundamental to its proper use in the laboratory. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂[1][2]
Molecular Weight 189.57 g/mol [3]
Appearance Typically a solid or oilN/A
CAS Number Not uniquely assigned; related isomers have known CAS numbers.N/A

Note: Specific properties like melting and boiling points may vary depending on purity. Always refer to the supplier-specific Safety Data Sheet (SDS).

Critical Safety & Handling Protocols

This compound and related nitroaromatic compounds are hazardous and must be handled with stringent safety measures.[4][5]

3.1. Hazard Identification & Personal Protective Equipment (PPE)

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[4] Nitroaromatic compounds can be systemic toxins.

  • Irritation: Causes serious skin and eye irritation.[5][6]

  • Handling: All manipulations must be conducted inside a certified chemical fume hood.[7]

  • Required PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) suitable for handling halogenated and nitrated organic compounds. Always check the manufacturer's breakthrough time data.[4]

    • Eye Protection: Safety goggles with side shields or a full-face shield.[5]

    • Lab Coat: A flame-resistant lab coat is mandatory.

    • Respiratory Protection: Not typically required if used within a fume hood. For large quantities or in case of ventilation failure, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

3.2. First Aid & Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

3.3. Storage & Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7] Store locked up.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Reactivity & Mechanistic Considerations

The reactivity of this compound is dominated by the benzylic chloride, which is highly activated towards nucleophilic substitution. This heightened reactivity is a direct consequence of the powerful inductive electron-withdrawing effects (-I effect) of the adjacent fluoro and nitro groups.

  • Activation of the Benzylic Carbon: The fluorine (ortho) and nitro (meta) groups pull electron density away from the benzene ring and, by extension, from the benzylic carbon of the chloromethyl group. This creates a significant partial positive charge (δ+) on the benzylic carbon, making it an exceptionally strong electrophile and highly susceptible to attack by nucleophiles.

  • Favored Mechanism (S_N2): The primary nature of the benzylic carbon, coupled with the electronic activation, strongly favors a bimolecular nucleophilic substitution (S_N2) mechanism.[9] The reaction proceeds via a concerted backside attack by the nucleophile, displacing the chloride ion. The electron-withdrawing groups stabilize the transition state, accelerating the reaction rate.[10]

  • Potential for S_NAr Side Reactions: Under forcing conditions with strong nucleophiles (e.g., alkoxides at high temperatures), Nucleophilic Aromatic Substitution (S_NAr) can become a competing pathway. The fluorine atom at the C2 position is activated towards displacement because the negative charge of the intermediate Meisenheimer complex can be stabilized by the adjacent nitro group through resonance.[11][12] To favor substitution at the benzylic position, milder reaction conditions (lower temperatures, less aggressive nucleophiles) are recommended.

Core Application: Protocols for Nucleophilic Substitution

The primary synthetic utility of this reagent is the introduction of the 2-fluoro-3-nitrobenzyl moiety onto a variety of nucleophiles, including amines, alcohols, thiols, and carbanions.

5.1. General Protocol for S_N2 Reaction

This protocol provides a general framework for reacting this compound with a generic nucleophile (Nu-H) in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine, phenol, or thiol) (1.0-1.2 equivalents)

  • Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, or THF)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a nitrogen/argon inlet.

  • Reagent Addition: Under an inert atmosphere, add the nucleophile (1.0 eq), the base (1.5 eq), and the anhydrous solvent to the flask.

  • Dissolution: Stir the mixture at room temperature until the nucleophile and base are fully dissolved or suspended.

  • Electrophile Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring reaction mixture at room temperature or 0 °C to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or gently heat (e.g., 40-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (the chloromethyl compound) is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Workup - Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water, followed by brine, to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure substituted product.

5.2. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the nucleophilic substitution protocol.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup_flask Assemble dry flask under N2/Ar atmosphere add_reagents Add Nucleophile (Nu-H), Base, and Anhydrous Solvent setup_flask->add_reagents add_electrophile Dropwise addition of This compound solution add_reagents->add_electrophile monitor Stir at RT or heat Monitor by TLC/LC-MS add_electrophile->monitor quench Quench with H2O monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

References

Strategic Monitoring of Reactions Involving 1-(Chloromethyl)-2-fluoro-3-nitrobenzene: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract 1-(Chloromethyl)-2-fluoro-3-nitrobenzene is a key substituted aromatic intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its trifunctional nature—featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine atom—imparts a unique reactivity profile that is crucial for building molecular complexity. However, this same reactivity necessitates precise and robust analytical monitoring to ensure reaction completeness, minimize byproduct formation, and guarantee process safety and reproducibility. This guide provides a comprehensive overview and detailed protocols for the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring reactions involving this critical building block.

Introduction: The Analytical Imperative

The chemical structure of this compound presents both opportunities and challenges for reaction monitoring. The nitroaromatic core provides a strong chromophore, ideal for UV-based detection in liquid chromatography.[2] The presence of halogen atoms (Cl and F) offers specific handles for detection by mass spectrometry and specialized spectroscopic techniques. The primary reactive site, the chloromethyl group, is prone to nucleophilic substitution, which is often the intended transformation. Monitoring the consumption of the starting material and the emergence of the product in real-time or quasi-real-time is paramount for process optimization and control.

This document moves beyond a simple listing of methods. It explains the causality behind selecting a specific technique, outlines self-validating protocols, and provides a framework for integrating data from multiple analytical platforms to achieve a holistic understanding of the reaction dynamics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₃ClFNO₂PubChem[3]
Molecular Weight175.54 g/mol PubChem[3]
AppearanceYellow to brown liquidThermo Fisher Scientific[4]
IUPAC Name1-chloro-2-fluoro-3-nitrobenzenePubChem[3]
CAS Number2106-49-2PubChem[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC with UV detection is the cornerstone for quantitative analysis of reactions involving nitroaromatic compounds due to its robustness, sensitivity, and reproducibility.[5] The strong UV absorbance of the nitrobenzene moiety allows for low-level detection of the starting material, intermediates, and products. A reversed-phase method is typically preferred, separating compounds based on their polarity.

Causality of Method Design:

  • Column Choice: A C18 column is selected for its versatility and excellent retention of aromatic compounds.

  • Mobile Phase: A gradient of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol) is employed. This is crucial because as the reaction proceeds, the polarity of the product may differ significantly from the starting material (e.g., substitution of the chlorine atom can drastically alter polarity), and a gradient ensures elution of all components with good peak shape.

  • Detection: The detection wavelength is set to 254 nm, a common wavelength for aromatic compounds that provides a strong signal for the nitroaromatic system.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Aliquot Reaction Mixture B 2. Quench Reaction (e.g., with cold solvent) A->B C 3. Dilute in Mobile Phase B->C D 4. Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (@ 254 nm) F->G H Data Acquisition (Chromatogram) G->H I Quantification (Peak Area vs. Time) H->I Technique_Comparison cluster_input cluster_methods Goal Quantitative Analysis (How much?) Structural Info (What is it?) Kinetics (How fast?) HPLC HPLC-UV High Throughput Excellent Quantification Requires Calibration Goal:quant->HPLC Primary Choice Goal:kinetics->HPLC Offline Kinetics GCMS GC-MS Byproduct ID Confirms MW Requires Volatility Goal:struct->GCMS Definitive ID NMR NMR Real-time Info No Separation Needed Lower Sensitivity Goal:struct->NMR In-situ ID Goal:kinetics->NMR Primary Choice

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene (CAS No. 1020718-00-6)[1][2]. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.

The synthesis of this compound, a valuable intermediate in pharmaceuticals and agrochemicals, typically involves the chlorination of the benzylic methyl group of 2-fluoro-3-nitrotoluene[3][4][5]. The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring, making the benzylic protons susceptible to radical abstraction. However, achieving high yields and purity can be challenging due to potential side reactions and suboptimal reaction conditions. This guide will address common issues encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of chlorinating agent, reaction conditions, and the purity of the starting material.

1. Inefficient Chlorination Method:

  • Free-Radical Chlorination: This is the most common route, starting from 2-fluoro-3-nitrotoluene. The efficiency of this step is highly dependent on the radical initiator and the chlorinating agent.

    • Chlorinating Agent: While elemental chlorine (Cl₂) with UV light (hν) or heat can be used, it can be unselective, leading to over-chlorination or ring chlorination.[6] N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) often provides better selectivity for benzylic chlorination.

    • Initiator Concentration: Insufficient initiator will result in a slow or incomplete reaction. Conversely, an excessive amount can lead to undesired side reactions. A typical starting point is 1-5 mol% of the initiator relative to the substrate.

  • Alternative Chlorination from a Benzyl Alcohol Precursor: If you are starting from (2-fluoro-3-nitrophenyl)methanol, reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be effective.[7] However, these reagents are harsh and can lead to decomposition if the temperature is not carefully controlled. A milder alternative for the chlorination of benzylic alcohols involves using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide under neutral conditions[8].

2. Suboptimal Reaction Conditions:

  • Temperature: For free-radical chlorination, the temperature needs to be high enough to initiate radical formation but not so high as to cause decomposition or promote side reactions. A typical range is 60-80°C when using AIBN or BPO in a solvent like carbon tetrachloride or dichloroethane.

  • Solvent: The choice of solvent is critical. It should be inert to the reaction conditions. Chlorinated solvents like carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE) are commonly used for radical chlorinations. Aprotic polar solvents may be required for other chlorination methods.

  • Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or ¹H NMR to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extending it unnecessarily can lead to the formation of byproducts.

3. Purity of Starting Material:

  • Ensure your starting material, 2-fluoro-3-nitrotoluene, is of high purity. Impurities can interfere with the reaction. A common synthesis for this starting material involves the fluorination of 2-chloro-3-nitrotoluene using a fluoride source like cesium fluoride in DMSO.[9]

Troubleshooting Workflow:

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat R• R• Cl• Cl• R•->Cl• + NCS 2-fluoro-3-nitrotoluene 2-fluoro-3-nitrotoluene Benzyl Radical Benzyl Radical 2-fluoro-3-nitrotoluene->Benzyl Radical + Cl• - HCl Product Product Benzyl Radical->Product + NCS Product->Cl• (regenerated) Radical_1 Radical Non-radical Non-radical Radical_1->Non-radical + Radical Radical_2 Radical Radical_2->Non-radical

References

Technical Support Center: Purification of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene (CAS No. 1020718-00-6). This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed purification protocols grounded in established chemical principles.

I. Understanding the Compound and Purification Challenges

This compound is a trifunctional aromatic compound. Its polarity is influenced by the electron-withdrawing nitro group, the electronegative fluorine and chlorine atoms, and the reactive chloromethyl group. Successful purification requires strategies that can effectively separate the target compound from starting materials, reaction byproducts, and potential isomers.

Common synthetic routes, such as the chloromethylation of 2-fluoro-3-nitrobenzene, may introduce specific impurities. The Blanc chloromethylation, for instance, is known to sometimes produce diarylmethane byproducts through a secondary Friedel-Crafts alkylation step.[1] Furthermore, the synthesis of the precursor, 2-fluoro-3-nitrobenzene, can yield a mixture of isomers that may carry through to the final product.

This guide provides robust methods for addressing these challenges through recrystallization and column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my this compound sample?

A1: Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the number of components in your sample. A single spot suggests high purity, although co-eluting impurities are possible.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It provides accurate information on the percentage purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of the product.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent potential degradation. Some suppliers recommend refrigeration (2-8°C).[3]

Q3: What are the primary safety precautions I should take when handling this compound?

A3: This compound is classified as harmful and an irritant. Always handle it inside a chemical fume hood.[2][4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4] Avoid inhalation of vapors and contact with skin and eyes.[2] In case of contact, rinse the affected area immediately with plenty of water.[4][5]

Q4: My purified compound is a yellowish liquid or low-melting solid. Is this normal?

A4: Yes, this is consistent with the expected physical state of the compound. Its appearance is often described as a yellow to brown liquid.[6] A melting point has been reported at 1.7 °C.[7]

III. Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound. The compound may be significantly impure.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, then allow for very slow cooling.[5][6]
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow the solution to cool again.[5][6][8] If crystals still do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5][9]
Poor recovery of the compound. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[8][10]
Crystals are colored despite purification. Colored impurities are trapped in the crystal lattice.The impurity may be difficult to remove by recrystallization alone. Consider treating the hot solution with a small amount of activated charcoal before filtration.[6] If this fails, column chromatography may be necessary.
Column Chromatography Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of spots (low resolution). The solvent system (eluent) is too polar or not polar enough. The column was packed improperly.Optimize the solvent system using TLC to achieve a target Rf value of ~0.3 for the desired compound and maximum separation from impurities.[11] Ensure the column is packed uniformly without air bubbles or cracks.[7][12]
Compound does not elute from the column. The eluent is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent.[13] If degradation is suspected, a stability test on a small amount of compound with silica gel can be performed. Alternatively, use a less acidic stationary phase like alumina.[13]
Streaking or tailing of bands. The sample was overloaded on the column. The compound is very polar and interacting strongly with the silica.Reduce the amount of sample loaded onto the column. Add a small percentage of a more polar solvent (e.g., methanol, if compatible) to the eluent to reduce tailing.[13]
Cracks or channels in the silica bed. Improper packing or running the column dry.Never let the solvent level drop below the top of the stationary phase.[4] If cracks appear, the separation will be compromised, and the column may need to be repacked.

IV. Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is effective for removing small amounts of impurities when the crude product is already of moderate purity. The choice of solvent is critical.

Rationale for Solvent Selection: An ideal solvent should dissolve the compound well when hot but poorly when cold.[10] Given the polar nature of the nitro group and the halogen substituents, moderately polar solvents are a good starting point. A two-solvent system is often effective for nitroaromatic compounds.[14][15]

Recommended Solvent System:

  • Ethanol/Water: Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization upon cooling.

  • Isopropanol or Hexanes/Ethyl Acetate: A mixture of a non-polar solvent like hexanes and a more polar one like ethyl acetate allows for fine-tuning of the polarity to achieve optimal recrystallization conditions.

Step-by-Step Procedure (Ethanol/Water System):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture on a hot plate.

  • Once the solid is fully dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This is the method of choice for purifying complex mixtures or when recrystallization fails to provide the desired purity.

Rationale for System Selection: Normal-phase chromatography using silica gel is a standard and effective method for separating compounds based on polarity.[12][16] The eluent polarity is adjusted to ensure the target compound moves down the column at an appropriate rate while separating from less polar and more polar impurities.

Recommended Solvent Systems (Eluents):

  • Hexanes/Ethyl Acetate Gradient: A common and effective system for compounds of moderate polarity.[17]

  • Hexanes/Dichloromethane Gradient: Another versatile system for separating aromatic compounds.

Step-by-Step Procedure (Hexanes/Ethyl Acetate):

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with your crude material in various ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give your product an Rf value of approximately 0.3.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" method often yields better separation.

  • Elution: Begin eluting with the initial low-polarity solvent mixture. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: If necessary, gradually increase the proportion of ethyl acetate in the eluent to elute more polar compounds, including your product.

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

V. Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC Purity Check (TLC/HPLC) Crude->TLC Decision Purity Acceptable? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) Column Column Chromatography Decision->Column No (Major Impurities) Pure_Product Pure Product Decision->Pure_Product Yes Recrystallization->TLC Column->TLC

Caption: General purification workflow for this compound.

Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting Start Cooling Solution Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals? Oiling_Out->No_Crystals No Reheat_Add_Solvent Reheat, Add Co-Solvent, Cool Slowly Oiling_Out->Reheat_Add_Solvent Yes Success Crystals Form No_Crystals->Success No Boil_Solvent Boil Off Excess Solvent No_Crystals->Boil_Solvent Yes Reheat_Add_Solvent->Start Scratch_Seed Scratch Flask or Add Seed Crystal Boil_Solvent->Scratch_Seed Scratch_Seed->Start

Caption: Decision tree for troubleshooting common recrystallization issues.

VI. References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Thermo Fisher Scientific. Safety Data Sheet. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet for 1-Fluoro-3-nitrobenzene. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet. --INVALID-LINK--

  • ChemScene. Safety Data Sheet. --INVALID-LINK--

  • Chemistry LibreTexts. 3.6F: Troubleshooting. --INVALID-LINK--

  • Columbia University. Column chromatography. --INVALID-LINK--

  • BLDpharm. This compound. --INVALID-LINK--

  • University of California, Los Angeles. Recrystallization. --INVALID-LINK--

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. --INVALID-LINK--

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. --INVALID-LINK--

  • Wired Chemist. Recrystallization. --INVALID-LINK--

  • Thermo Scientific Chemicals. 1-Chloro-2-fluoro-3-nitrobenzene, 97%. --INVALID-LINK--

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. --INVALID-LINK--

  • JoVE. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. --INVALID-LINK--

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • University of York. Problems with Recrystallisations. --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • University of Colorado Boulder. Recrystallization - Single Solvent. --INVALID-LINK--

  • Hawach. Several Problems of Flash Column Chromatography. --INVALID-LINK--

  • Beier, P. et al. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. Organic Letters. --INVALID-LINK--

  • Wikipedia. Blanc chloromethylation. --INVALID-LINK--

  • Adams, R. & Brown, B. K. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90.

  • Institute of Organic Chemistry and Biochemistry of the CAS. (2019). Chloromethylation of nitroaromatics. --INVALID-LINK--

  • Olah, G. A., et al. (1997). Electrophilic Aromatic Substitution. 13. Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... The Journal of Organic Chemistry. --INVALID-LINK--

References

Troubleshooting guide for nucleophilic substitution reactions with 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Guide for Nucleophilic Substitution Reactions with 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Welcome to our dedicated technical support portal. This guide provides in-depth troubleshooting for researchers, chemists, and drug development professionals working with the highly reactive substrate, this compound. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve experimental challenges effectively.

Understanding the Reactivity of this compound

Before troubleshooting, it is crucial to recognize the dual reactivity of this substrate. It possesses two primary electrophilic sites susceptible to nucleophilic attack, and controlling the selectivity between them is the most common experimental challenge.

  • Benzylic Substitution (SN2/SN1): The chloromethyl group (-CH₂Cl) is a primary benzylic halide. Benzylic halides are exceptionally reactive in nucleophilic substitution reactions because the transition state (for SN2) or the carbocation intermediate (for SN1) is stabilized by the adjacent aromatic ring.[1] For this primary halide, the SN2 pathway is generally favored.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is heavily activated for SNAr by the potent electron-withdrawing nitro group (-NO₂).[3][4] The nitro group is positioned ortho to the fluorine atom, which strongly stabilizes the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism.[5][6] Fluorine is an excellent leaving group in SNAr reactions, often more reactive than other halogens.[7]

The core of most issues lies in the competition between these two pathways.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction is very slow or shows no conversion to the desired product. What are the primary causes?

Answer: Sluggish or failed reactions with this substrate typically point to issues with the nucleophile's reactivity, the choice of solvent, or the reaction temperature.

  • Cause 1: Insufficient Nucleophile Reactivity: The strength of your nucleophile is paramount. If you are using a neutral nucleophile (e.g., an alcohol or thiol), it likely requires deprotonation by a suitable base to become active.

    • Solution: Ensure your base is strong enough to fully deprotonate the nucleophile. For alcohols, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective. For less acidic nucleophiles, stronger bases may be needed. Always check the pKa values of your nucleophile and the conjugate acid of your base.

  • Cause 2: Improper Solvent Selection: The solvent has a profound effect on the reaction mechanism and rate.

    • For SN2 at the benzylic position: Polar aprotic solvents like acetone, THF, or acetonitrile are generally preferred. They solvate the counter-ion of the nucleophile but do not excessively solvate the nucleophile itself, leaving it free to attack.[8]

    • For SNAr at the C-F position: High-polarity aprotic solvents like DMF or DMSO are superior. They are excellent at dissolving ionic nucleophiles and strongly promote the formation of the charged Meisenheimer complex.[9]

    • Protic Solvents (e.g., ethanol, water): These should generally be avoided. They can solvate the nucleophile through hydrogen bonding, significantly reducing its nucleophilicity and slowing the reaction.[10]

  • Cause 3: Inadequate Temperature: While the benzylic halide is highly reactive, SNAr reactions often require thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.

    • Solution: If you are targeting the SNAr product, cautiously increase the reaction temperature, monitoring by TLC or LCMS for product formation and potential decomposition. A temperature screen from 60 °C to 120 °C is a common starting point.

Q2: I'm observing a mixture of products. How do I identify them and control the reaction's selectivity?

Answer: A mixture of products is the most common challenge with this substrate, arising from the competing benzylic substitution and SNAr pathways.

G sub This compound path_a sub->path_a  Benzylic Attack  (SN2 Pathway) path_b sub->path_b  Aromatic Attack  (SNAr Pathway) nuc Nucleophile (Nu⁻) prod_a Product A (Benzylic Substitution) path_a->prod_a prod_b Product B (SNAr Substitution) path_b->prod_b

Caption: Competing reaction pathways for this compound.

To control selectivity, you must tailor your reaction conditions to favor one mechanism over the other. The key variables are the nature of the nucleophile, solvent, and temperature.

To Favor Benzylic Substitution (SN2): This pathway is generally kinetically favored due to the high reactivity of the benzylic halide.

  • Nucleophile: Use "soft" nucleophiles (e.g., iodide, cyanide, thiolates, azide). These have a high polarizability and are excellent for SN2 reactions.

  • Temperature: Keep the temperature low (e.g., 0 °C to room temperature). This will favor the pathway with the lower activation energy, which is typically the SN2 reaction.

  • Solvent: Use moderately polar aprotic solvents like acetone or THF.

To Favor Aromatic Substitution (SNAr): This pathway requires conditions that stabilize the charged Meisenheimer intermediate.

  • Nucleophile: Use "hard," less polarizable nucleophiles (e.g., alkoxides, phenoxides, amines).[4] These are often stronger bases.

  • Temperature: Higher temperatures (e.g., 80-120 °C) are often necessary to provide the energy needed to disrupt the aromaticity of the ring.

  • Solvent: Use highly polar aprotic solvents like DMF or DMSO.[9]

ParameterFavors Benzylic Substitution (SN2)Favors Aromatic Substitution (SNAr)Rationale
Nucleophile Type Soft, highly polarizable (I⁻, RS⁻, CN⁻)Hard, less polarizable (RO⁻, R₂NH)Soft nucleophiles excel at attacking the soft sp³ carbon of the benzylic halide. Hard nucleophiles prefer the harder sp² carbon of the activated ring.
Solvent Acetone, THF, AcetonitrileDMSO, DMF, NMPHighly polar aprotic solvents are crucial for stabilizing the charged Meisenheimer complex in the SNAr pathway.[9]
Temperature Low (0 °C to RT)Elevated (60 °C to 120 °C)SN2 on the benzylic halide has a lower activation energy. SNAr requires more energy to proceed.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)None typically requiredPTC excels at promoting SN2 reactions under mild, biphasic conditions, enhancing selectivity.[11][12]
Q3: My reaction yields are consistently low, and I see significant dark, tarry byproducts. What is causing this decomposition?

Answer: The formation of dark, insoluble materials suggests decomposition of the starting material or product, often driven by excessively harsh conditions. The electron-deficient nature of the aromatic ring and the presence of the nitro group make the molecule susceptible to certain side reactions.

  • Cause 1: Excessively Strong Base/High Temperature: Very strong bases (like t-BuOK in excess) at high temperatures can lead to a range of side reactions, including elimination (if possible), or reactions involving the nitro group. The product itself, now containing a nucleophilic group, might react further.

  • Cause 2: Anhydrous Conditions Not Maintained: The presence of water can hydrolyze the benzylic chloride, especially at elevated temperatures, leading to the corresponding benzyl alcohol. Water can also interfere with strong bases like NaH.

  • Cause 3: Instability of Reactants or Products: The substrate or the final product may not be stable for extended periods at high temperatures.

Troubleshooting Protocol for Decomposition:

  • Lower the Reaction Temperature: Determine the minimum temperature required for a reasonable reaction rate.

  • Reduce Base Equivalents: Use the minimum stoichiometry of base required for the reaction (e.g., 1.05-1.1 equivalents for deprotonating a nucleophile).

  • Ensure Anhydrous Conditions: Dry your solvents and glassware meticulously. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Consider Phase-Transfer Catalysis (PTC): This is a powerful technique for improving yield and reducing side reactions in benzylic substitutions. A catalyst like tetrabutylammonium bromide (TBAB) can transfer the nucleophile from an aqueous or solid phase into the organic phase, allowing the reaction to proceed at much lower temperatures with higher efficiency.[11][12][13] This often avoids the need for harsh bases and high temperatures.

G start Low Yield / Decomposition q1 Are you targeting Benzylic (SN2) or Aromatic (SNAr) Substitution? start->q1 sn2_path Benzylic (SN2) q1->sn2_path Benzylic snar_path Aromatic (SNAr) q1->snar_path Aromatic sol_sn2_1 Use a soft nucleophile (e.g., RSH, NaI, NaCN) sn2_path->sol_sn2_1 sol_snar_1 Is base too strong or temp too high? snar_path->sol_snar_1 sol_sn2_2 Lower temperature (0°C - RT) sol_sn2_1->sol_sn2_2 sol_sn2_3 Consider Phase-Transfer Catalysis (PTC) sol_sn2_2->sol_sn2_3 sol_snar_2 Reduce base equivalents. Perform temperature screen (e.g., 60-100°C) sol_snar_1->sol_snar_2 sol_snar_3 Ensure strictly anhydrous conditions sol_snar_2->sol_snar_3

Caption: Troubleshooting flowchart for low yield and decomposition issues.

By carefully considering the unique electronic and steric factors of this compound and methodically adjusting your reaction parameters, you can effectively troubleshoot common issues and achieve high selectivity and yield in your desired transformation.

References

Technical Support Center: Optimizing Alkylation Reactions with 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Chloromethyl)-2-fluoro-3-nitrobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile alkylating agent. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to optimize conditions, troubleshoot challenges, and achieve high-yield, clean conversions.

Part 1: Core Principles and Reaction Mechanism

Why is this compound an effective alkylating agent?

This compound is a substituted benzyl chloride. The benzylic carbon is activated towards nucleophilic substitution because the adjacent aromatic ring can stabilize the transition state of an SN2 reaction or a potential carbocation in an SN1 reaction.[1][2] However, the presence of two strong electron-withdrawing groups (EWG), nitro (-NO₂) and fluoro (-F), on the benzene ring significantly influences its reactivity. These EWGs destabilize the formation of a positive charge at the benzylic position, thereby strongly disfavoring an SN1 pathway.[3] Consequently, alkylations with this reagent proceed almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The reaction is a classic SN2 displacement where a nucleophile (Nu⁻) attacks the electrophilic benzylic carbon, displacing the chloride leaving group in a single, concerted step.

start Low Yield or No Conversion q1 Is the nucleophile sufficiently deprotonated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solvent appropriate for SN2? a1_yes->q2 sol1 Use a stronger base (e.g., K2CO3 -> NaH) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is reaction temperature adequate? a2_yes->q3 sol2 Switch to a polar aprotic solvent (DMF, DMSO) a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Side reactions observed? a3_yes->q4 sol3 Increase temperature incrementally (e.g., RT -> 60°C) a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 See side reaction guide (e.g., adjust stoichiometry) a4_yes->sol4 sol5 Check reagent purity / Consider steric hindrance a4_no->sol5

References

Technical Support Center: Managing the Reactivity of the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with compounds containing the chloromethyl group (–CH₂Cl). This functional group is a cornerstone in the synthesis of a vast array of functional polymers, resins (e.g., Merrifield resin), and specialty chemicals due to its utility as a versatile electrophilic site for nucleophilic substitution and as part of a polymerizable monomer, most notably vinylbenzyl chloride (VBC), also known as chloromethylstyrene (CMS).

However, the very reactivity that makes the chloromethyl group so valuable also presents significant challenges. Its benzylic nature renders it susceptible to a variety of reactions that can lead to uncontrolled polymerization, cross-linking, and the formation of insoluble materials, ultimately compromising experimental outcomes. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you anticipate and manage these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, storage, and reaction of chloromethylated compounds.

Part 1: Monomer Storage and Handling

Question 1: I received a bottle of vinylbenzyl chloride (VBC) / chloromethylstyrene (CMS), and after a few weeks in the lab, it has become viscous and cloudy. What happened?

Answer: You are observing spontaneous polymerization. The vinyl group of VBC is highly susceptible to free-radical polymerization, which can be initiated by exposure to heat, light, or even atmospheric oxygen.[1] Commercially available VBC is typically shipped with added stabilizers (inhibitors) to prevent this during transport and short-term storage. However, these stabilizers are consumed over time. Increased viscosity, cloudiness, or the formation of a solid precipitate are clear indicators that the monomer has begun to polymerize and its purity is compromised. Using this partially polymerized material will lead to inconsistent and unreliable results in subsequent reactions.[2]

Question 2: What are the definitive storage and handling procedures to prevent premature polymerization of VBC?

Answer: Proper storage is critical for maintaining the integrity of reactive monomers like VBC. The goal is to inhibit all potential polymerization initiation pathways.

  • Temperature: Store the monomer at low temperatures, typically 2-8°C, to significantly slow the rate of spontaneous polymerization.[2]

  • Light: Protect the monomer from light by storing it in an amber or opaque bottle.[2][3][4] UV light can initiate free-radical polymerization.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This prevents oxygen from participating in peroxide formation, which can initiate polymerization.

  • Moisture: Ensure the container is tightly sealed to prevent moisture ingress. VBC is sensitive to moisture, which can lead to the slow formation of hydrochloric acid and other side products.[1]

Question 3: My VBC contains stabilizers like TBC and ONP. What are they, and do I need to remove them before my experiment?

Answer: Stabilizers, also known as inhibitors, are essential additives that prevent spontaneous polymerization during storage. Common stabilizers for VBC include:

  • TBC (tert-butylcatechol): A highly effective radical scavenger.[3]

  • ONP (o-Nitrophenol) and other Nitro Compounds: Also used to inhibit radical polymerization.[4][5][6]

For most polymerization reactions, yes, you must remove these inhibitors immediately before use. They function by quenching the very free radicals you will be generating to initiate controlled polymerization. Failure to remove them will result in long induction periods, low conversion, or complete inhibition of your reaction. For reactions that do not involve the vinyl group, such as a simple nucleophilic substitution on the chloromethyl group, removal may not be necessary, but it is still good practice to use a pure starting material.

Part 2: Controlling Polymerization and Side Reactions

Question 4: I attempted to polymerize VBC, but ended up with an insoluble, cross-linked gel. What is the most likely cause?

Answer: This is a classic problem arising from the dual reactivity of VBC. While you are targeting polymerization through the vinyl group, the chloromethyl group can undergo side reactions that create branches and, ultimately, a cross-linked network.

The primary cause depends on your polymerization method:

  • Cationic Polymerization: This is the most common scenario for unintended cross-linking. The chloromethyl group is a benzylic halide, which can be activated by Lewis acids (e.g., SnCl₄, AlCl₃) to form a benzylic carbocation.[7][8] This carbocation can then react with the aromatic ring of another polymer chain in a Friedel-Crafts alkylation reaction, leading to extensive cross-linking.[9][10]

  • Free-Radical Polymerization: While less prone to this specific issue than cationic methods, cross-linking can still occur, especially at high temperatures and high monomer concentrations. Chain transfer to the polymer or reactions involving impurities can lead to branching.

  • Anionic Polymerization: Direct anionic polymerization of VBC is generally not feasible because the highly nucleophilic carbanion at the propagating chain end will react with the electrophilic chloromethyl group on another monomer molecule, terminating the chain.[11] This necessitates the use of a protecting group strategy.[11][12]

Question 5: How can I synthesize a linear, soluble poly(vinylbenzyl chloride)?

Answer: The key is to choose a polymerization method that is selective for the vinyl group and leaves the chloromethyl group intact.

  • Controlled Radical Polymerization (CRP): Techniques like Nitroxide-Mediated Polymerization (NMP) or Atom Transfer Radical Polymerization (ATRP) are highly effective. These methods maintain a low concentration of active radical species, suppressing side reactions and allowing for the synthesis of polymers with controlled molecular weights and low dispersity, all while preserving the chloromethyl functionality.[13]

  • Controlled Cationic Polymerization: While challenging, specific initiating systems can achieve controlled polymerization. For instance, using a highly oxophilic Lewis acid like BF₃·OEt₂ with an alcohol initiator can selectively activate the initiator and the dormant polymer chain end without activating the pendent chloromethyl groups.[7][8] This avoids the common cross-linking side reaction.[7]

  • Anionic Polymerization with Protection: This method involves protecting the chloromethyl group before polymerization. For example, the chloromethyl group can be converted to a silyl ether, which is stable to the anionic conditions. After polymerization, the protecting group is removed to regenerate the chloromethyl functionality.[11]

Question 6: I am performing a nucleophilic substitution on a chloromethylated polystyrene resin (Merrifield Resin) and the beads have clumped together and won't swell properly. Why?

Answer: This indicates that intermolecular cross-linking has occurred on the resin. Even though the polymer backbone is already formed, the chloromethyl groups remain reactive sites. This can happen under several conditions:

  • Strongly Basic/Nucleophilic Conditions: A strong base can potentially cause elimination or, more likely, if the nucleophile can react twice, it could bridge two different polymer chains.

  • Lewis Acid Catalysis: If your reaction involves a Lewis acid catalyst, it can activate a chloromethyl group, leading to a benzylic cation that then alkylates another polymer chain (Friedel-Crafts reaction), cross-linking the resin beads.[9][14]

  • Elevated Temperatures: High reaction temperatures can promote side reactions, including inter-chain reactions, especially over long reaction times.

To mitigate this, use the mildest reaction conditions possible, avoid strong Lewis acids if feasible, and ensure your nucleophile has only one reactive site or that stoichiometry is carefully controlled.

Visual Guide to Reactivity Management

The following diagram illustrates the critical choice in handling chloromethylated monomers: steering the reaction towards the desired linear polymer while avoiding the pathway to a useless cross-linked gel.

References

Identifying and characterizing impurities in 1-(Chloromethyl)-2-fluoro-3-nitrobenzene samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this key chemical intermediate. Here, we provide in-depth, experience-driven answers to common challenges, ensuring the quality, safety, and efficacy of your final product.

Section 1: Understanding the Impurity Landscape

Why is impurity profiling of this compound critical?

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][2][3][4][5] Therefore, a thorough understanding and characterization of the impurity profile are not just a matter of quality control but a fundamental regulatory requirement.

What are the likely sources and types of impurities in this compound?

Impurities can be introduced at various stages of the manufacturing process, from raw materials to storage.[4] They are broadly classified into organic, inorganic, and residual solvents.[2][6]

  • Organic Impurities: These are the most common and structurally similar to the main compound. They can originate from:

    • Starting Materials: Unreacted starting materials or impurities present in them. For instance, in a synthesis starting from 2-fluoro-3-nitrotoluene, residual starting material or its isomers could be a source.

    • By-products of the Synthesis: Side reactions occurring during the chlorination of the methyl group can lead to isomeric products or over-chlorinated species.

    • Intermediates: Incomplete reactions can result in the presence of synthetic intermediates.

    • Degradation Products: The compound may degrade under certain conditions (e.g., light, heat, or pH) to form new impurities.[7][8][9][10]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals.[5]

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product.[2]

Here is a table of potential impurities:

Impurity Type Potential Impurities Potential Source
Isomeric Impurities 1-(Chloromethyl)-3-fluoro-2-nitrobenzene, 1-(Chloromethyl)-2-fluoro-5-nitrobenzeneSide reactions during nitration or chlorination
Over-chlorinated Impurities 1-(Dichloromethyl)-2-fluoro-3-nitrobenzeneExcessive chlorination
Starting Material Related 2-Fluoro-3-nitrotoluene, 1-Chloro-2-fluoro-3-nitrobenzeneIncomplete reaction, Impurities in starting materials
Degradation Products 2-Fluoro-3-nitrobenzyl alcoholHydrolysis of the chloromethyl group

Section 2: Troubleshooting Analytical Challenges - FAQs

This section addresses specific issues you might encounter during the analysis of this compound samples.

FAQ 1: I am seeing unexpected peaks in my HPLC chromatogram. How do I determine if they are impurities or artifacts?

This is a common and critical question. A systematic approach is necessary to distinguish genuine impurities from system-related peaks.

Step-by-Step Troubleshooting:

  • Blank Injection: Inject your mobile phase and diluent (the solvent used to dissolve your sample) separately. Any peaks observed in these runs are likely system peaks, solvent impurities, or carryover.

  • Placebo Analysis (if applicable): If you are analyzing a formulated product, analyze a placebo (all excipients without the active ingredient). This will help identify peaks originating from the excipients.

  • Peak Shape Analysis: Genuine impurity peaks usually have a Gaussian shape, similar to the main peak. Artifacts can have irregular shapes (e.g., broad, flat-topped, or tailing).

  • Wavelength Scan: Use a photodiode array (PDA) or diode array detector (DAD) to obtain the UV spectrum of the unknown peak. Compare it to the spectrum of this compound. Structurally related impurities often have similar, but not identical, UV spectra.

  • Spiking Study: If you have a reference standard for a suspected impurity, spike your sample with a small amount of it. If the peak height of the unknown peak increases, it confirms the identity of that impurity.

FAQ 2: My HPLC method is not separating a known impurity from the main peak. What should I do?

Co-elution is a frequent challenge in impurity profiling. Method optimization is key to achieving the necessary resolution.

Method Development Strategy:

  • Mobile Phase Modification:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic hold at a lower organic concentration can improve the separation of closely eluting peaks.

    • pH of Aqueous Phase: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Even for neutral molecules like this compound, pH can influence the stationary phase and improve selectivity. Experiment with a pH range of 3-7.

  • Stationary Phase Selection:

    • If you are using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase can offer different interactions and improve separation.

  • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, sometimes leading to better resolution.

  • Orthogonal Methods: If HPLC method optimization is unsuccessful, consider an orthogonal technique like Gas Chromatography (GC), which separates compounds based on different principles (volatility and polarity).[11][12]

FAQ 3: I have detected an unknown impurity above the identification threshold. How do I proceed with structural elucidation?

Identifying an unknown impurity is a multi-step process that often requires a combination of analytical techniques. The ICH Q3A(R2) guideline mandates the identification of impurities above a certain threshold.[2][3]

Workflow for Structural Elucidation:

Impurity_Elucidation_Workflow start Unknown Impurity Detected > Identification Threshold lcms LC-MS Analysis start->lcms hrms High-Resolution Mass Spectrometry (HRMS) lcms->hrms Determine Molecular Weight isolation Impurity Isolation (Prep-HPLC or Fraction Collection) hrms->isolation Obtain Elemental Composition nmr NMR Spectroscopy (1H, 13C, 2D-NMR) isolation->nmr Isolate Sufficient Quantity structure Propose Structure nmr->structure Elucidate Connectivity synthesis Synthesize Proposed Structure structure->synthesis confirmation Confirm Structure (Co-injection, Spectral Comparison) synthesis->confirmation end Structure Elucidated confirmation->end

Caption: A typical workflow for the structural elucidation of an unknown impurity.

Detailed Steps:

  • LC-MS Analysis: This is the first step to get the molecular weight of the impurity.[13][14]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows you to determine the elemental composition of the impurity.[13]

  • Impurity Isolation: To perform further structural analysis like NMR, you need to isolate the impurity. This can be done using preparative HPLC or by collecting fractions from an analytical HPLC run.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful technique for structural elucidation.[15][16][17][18][19]

    • ¹H NMR: Provides information about the number and types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between atoms in the molecule.[16]

  • Structure Proposal and Confirmation: Based on all the spectral data, propose a structure for the impurity. The final confirmation is typically achieved by synthesizing the proposed structure and comparing its chromatographic and spectral data with the isolated impurity.

FAQ 4: How can I proactively identify potential degradation products?

Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to identify potential degradation products that might form under storage or handling conditions.[7][8][9][10] These studies are a requirement of the ICH guidelines.[7][8]

Forced Degradation Conditions:

The sample of this compound should be subjected to the following stress conditions:

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heatHydrolysis of the chloromethyl group to a hydroxymethyl group.
Base Hydrolysis 0.1 M NaOH, heatHydrolysis of the chloromethyl group.
Oxidation 3% H₂O₂, room temperatureOxidation of the chloromethyl group or other parts of the molecule.
Thermal Degradation Dry heat (e.g., 80°C)Various thermal decomposition reactions.
Photostability Exposure to light (ICH Q1B guidelines)Photolytic degradation.

Experimental Protocol for Forced Degradation:

  • Prepare solutions of this compound in the appropriate stressor (e.g., 0.1 M HCl).

  • Expose the solutions to the specified conditions for a defined period.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples by a stability-indicating HPLC method to separate the degradation products from the parent compound.

  • Characterize any significant degradation products using the techniques described in FAQ 3.

Forced_Degradation_Workflow start Drug Substance Sample acid Acid Hydrolysis (e.g., 0.1M HCl, Heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, Heat) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Significant Degradants (LC-MS, NMR) analysis->characterization pathway Establish Degradation Pathways characterization->pathway

Caption: A workflow for conducting forced degradation studies.

Section 3: Recommended Analytical Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This method serves as a starting point for the analysis of this compound and its impurities. Optimization may be required based on your specific sample and instrumentation.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Diluent Acetonitrile:Water (50:50)
Protocol 2: GC-MS for Volatile Impurities and Orthogonal Confirmation

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for analyzing volatile impurities and for confirming the identity of impurities detected by HPLC.[12][20][21][22]

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (20:1)
Oven Program Initial 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source 230°C
Mass Range 50-400 amu

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and regulatory compliance. This is particularly true for reactive intermediates like 1-(Chloromethyl)-2-fluoro-3-nitrobenzene, a key building block in the synthesis of various pharmaceutical agents. Ensuring its purity is paramount to the successful synthesis of the final active pharmaceutical ingredient (API) and for minimizing the risk of introducing potentially harmful impurities.

This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance in the context of this compound.

The Criticality of Purity in Pharmaceutical Intermediates

This compound is a trifunctional aromatic compound, making it susceptible to the formation of various impurities during its synthesis. These can include starting materials, by-products from side reactions, intermediates, and degradation products.[1][2] The presence of such impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, robust and reliable analytical methods are essential for the accurate identification and quantification of these impurities.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][3][4] These guidelines necessitate the use of validated analytical procedures to ensure that impurities are maintained below specified thresholds.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[6][7] Its application in impurity profiling is well-established, offering high precision, reproducibility, and robustness.[6][8]

The "Why" Behind HPLC for this compound

The choice of HPLC for analyzing this compound is underpinned by several key factors:

  • Suitability for Non-Volatile and Thermally Labile Compounds: While this compound has some volatility, potential impurities, such as dimeric by-products or degradation products, may be less volatile or prone to decomposition at the high temperatures required for GC analysis. HPLC, being a room-temperature technique, mitigates this risk.

  • Versatility in Separation Modes: Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar to non-polar compounds like halogenated nitroaromatics.[9][10] The ability to manipulate the mobile phase composition and gradient provides excellent control over the separation process.

  • UV-Vis Detection: The presence of the nitroaromatic chromophore in this compound and many of its likely impurities allows for sensitive detection using a UV-Vis detector, a standard and robust component of most HPLC systems.[11]

Experimental Protocol: HPLC Purity Assessment

A detailed, step-by-step methodology for the purity assessment of this compound using RP-HPLC is provided below. This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of the results.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent consisting of a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare a standard solution of a reference standard of this compound at a similar concentration.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. System Suitability:

Before sample analysis, inject the standard solution six times. The system is deemed suitable if:

  • The relative standard deviation (RSD) of the peak area is not more than 2.0%.

  • The tailing factor is not more than 2.0.

  • The theoretical plates are not less than 2000.

4. Data Analysis:

  • Calculate the percentage purity of the sample using the area normalization method.

  • Identify and quantify any impurities relative to the main peak. Impurity levels should be reported according to ICH guidelines, typically with a reporting threshold of 0.05%.[2]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity & Impurities integrate->calculate report report calculate->report Final Report

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[12] It is an invaluable technique for the analysis of volatile and semi-volatile compounds.[13]

The "Why" Behind GC-MS for this compound

The application of GC-MS for the purity assessment of this compound is justified by:

  • High Sensitivity and Selectivity: GC-MS offers exceptional sensitivity, enabling the detection of trace-level impurities.[14] The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown impurities.[12]

  • Analysis of Volatile Impurities: This technique is ideal for identifying and quantifying volatile impurities such as residual solvents from the synthesis process or volatile by-products.[13]

  • Established Methods for Nitroaromatics: There are well-documented GC methods for the analysis of nitroaromatic compounds.[15][16]

Experimental Protocol: GC-MS Purity Assessment

The following is a detailed GC-MS protocol for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

2. GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

3. Data Analysis:

  • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the purity and impurity levels using the peak area percentage from the total ion chromatogram (TIC).

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Library Search & ID detect->identify quantify Quantification identify->quantify report report quantify->report Final Report

Caption: General workflow for GC-MS purity analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Sensitivity Good (ng to µg range)Excellent (pg to ng range)
Selectivity Good (based on retention time and UV spectra)Excellent (based on retention time and mass spectra)
Impurity Identification Tentative (based on retention time)Confident (based on mass spectral library matching)
Quantification Highly accurate and preciseGood, but can be affected by matrix effects
Throughput ModerateModerate to high
Cost & Complexity LowerHigher

Discussion: Choosing the Right Tool for the Job

The choice between HPLC and GC-MS for the purity assessment of this compound is not a matter of one being definitively superior to the other; rather, it is about selecting the most appropriate tool for the specific analytical challenge.[17]

  • For routine quality control and quantification of known impurities, HPLC is often the preferred method due to its robustness, precision, and lower operational cost.[6][7] It provides reliable quantitative data for assessing batch-to-batch consistency.

  • For the identification of unknown impurities and the analysis of volatile organic compounds, GC-MS is the more powerful technique. Its ability to provide structural information is invaluable for impurity profiling and for investigating potential sources of contamination.[12]

In a comprehensive quality control strategy, both techniques can be employed synergistically. HPLC can be used for routine purity assays, while GC-MS can be utilized for in-depth impurity characterization, especially during process development and for troubleshooting.

Decision-Making Flowchart

Decision_Flowchart start Purity Assessment of This compound q1 Are impurities volatile/thermally stable? start->q1 q2 Is structural identification of unknowns required? q1->q2 No gcms Use GC-MS q1->gcms Yes hplc Use HPLC q2->hplc No q2->gcms Yes both Use Both (Complementary) hplc->both gcms->both

Caption: Decision-making for selecting the appropriate analytical technique.

Conclusion

The purity assessment of this compound is a critical aspect of ensuring the quality and safety of pharmaceutical products. Both HPLC and GC-MS are powerful analytical techniques that can provide valuable information about the purity of this important intermediate. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions about which method, or combination of methods, is most appropriate for their specific needs. By employing these techniques within a robust quality control framework, the integrity of the final drug product can be assured.

References

A Comparative Guide to Benzylating Agents: Profiling 1-(Chloromethyl)-2-fluoro-3-nitrobenzene Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the benzylation of nucleophiles remains a cornerstone transformation. This process, most frequently employed for the protection of alcohols, amines, and thiols, relies on a class of reagents known as benzylating agents.[1][2][3] The choice of agent is critical, dictating reaction efficiency, substrate compatibility, and the overall success of a synthetic route.

While workhorse reagents like benzyl bromide and benzyl chloride are ubiquitous, the demand for functionalized benzyl groups in complex molecular architectures has spurred interest in more specialized agents. This guide provides an in-depth comparison of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene with other common benzylating agents. We will delve into the mechanistic nuances, reactivity profiles, and practical considerations that guide the selection of the optimal reagent for a given transformation.

Understanding the Benzylating Agent: Reactivity and Mechanism

The reactivity of a benzylating agent, typically a benzyl halide, is governed by its ability to participate in nucleophilic substitution reactions. The benzylic carbon is uniquely susceptible to both SN1 and SN2 pathways due to the stabilizing influence of the adjacent aromatic ring.[3][4]

  • SN2 Pathway: A one-step process where the nucleophile attacks the electrophilic benzylic carbon, displacing the leaving group (e.g., halide). This pathway is favored by primary benzylic halides and polar aprotic solvents.

  • SN1 Pathway: A two-step process involving the formation of a resonance-stabilized benzyl carbocation intermediate, which is then captured by the nucleophile.[3][5] This pathway is accelerated by electron-donating groups on the benzene ring and polar protic solvents.

The electronic nature of substituents on the aromatic ring profoundly influences the reaction mechanism and rate. Electron-donating groups (EDGs) like methoxy stabilize the carbocation, favoring the SN1 pathway, while electron-withdrawing groups (EWGs) like nitro destabilize it, making the SN2 pathway more likely.[4]

SN1_vs_SN2_Benzylation cluster_0 SN2 Pathway (Favored by EWGs) cluster_1 SN1 Pathway (Favored by EDGs) Nu_SN2 Nu:⁻ TS_SN2 [Nu---CH₂(Ar)---X]⁻ Nu_SN2->TS_SN2 Reactant_SN2 Ar-CH₂-X Reactant_SN2->TS_SN2 Product_SN2 Ar-CH₂-Nu TS_SN2->Product_SN2 Concerted Step LG_SN2 X⁻ TS_SN2->LG_SN2 Reactant_SN1 Ar-CH₂-X Carbocation Ar-CH₂⁺ (Resonance Stabilized) Reactant_SN1->Carbocation Slow Step LG_SN1 X⁻ Reactant_SN1->LG_SN1 Product_SN1 Ar-CH₂-Nu Carbocation->Product_SN1 Fast Step Nu_SN1 Nu:⁻ Nu_SN1->Product_SN1

Caption: Generalized mechanistic pathways for benzylation reactions.

Featured Reagent: this compound

Structure and Predicted Reactivity:

This compound is a highly functionalized benzylating agent. Its key feature is the presence of two strong electron-withdrawing groups, a nitro group and a fluorine atom, on the benzene ring.

  • Molecular Formula: C₇H₅ClFNO₂

  • Predicted Reactivity: The strong inductive and resonance electron-withdrawing effects of the nitro and fluoro groups will significantly deactivate the benzene ring towards the formation of a positive charge. Consequently, the SN1 pathway is highly disfavored. The benzylic carbon, however, is rendered more electrophilic, making the reagent susceptible to attack by strong nucleophiles via an SN2 mechanism. Its reactivity is expected to be lower than unsubstituted benzyl halides, requiring more forcing conditions (e.g., stronger bases, higher temperatures) to achieve benzylation.

The primary utility of this reagent is not as a simple protecting group, but for the strategic introduction of the 2-fluoro-3-nitrobenzyl moiety, a key pharmacophore or synthetic intermediate in drug development.

Standard Benzylating Agents: A Comparative Overview

A selection of the appropriate benzylating agent requires a balance of reactivity, cost, safety, and compatibility with the substrate.

ReagentStructureM.W. ( g/mol )Reactivity ProfileAdvantagesDisadvantages & Safety
Benzyl Chloride (BnCl) C₆H₅CH₂Cl126.58[6]ModerateCost-effective, widely available.Less reactive than BnBr.[7] Strong lachrymator and skin irritant.[6][8][9]
Benzyl Bromide (BnBr) C₆H₅CH₂Br171.03[10]HighHighly reactive, suitable for a wide range of substrates.[1][2]More expensive than BnCl. Strong lachrymator, toxic, and corrosive.[7][10][11]
p-Methoxybenzyl Chloride (PMB-Cl) CH₃OC₆H₄CH₂Cl156.61High (SN1 favored)PMB ethers can be cleaved under mild oxidative conditions (e.g., DDQ), orthogonal to standard benzyl ether deprotection.[12]Sensitive to strong acids.
This compound C₇H₅ClFNO₂~189.57Low to Moderate (SN2 only)Introduces a specific, highly functionalized benzyl group.Reduced reactivity requires stronger conditions. Not a general-purpose protecting group.
Benzyl Trichloroacetimidate C₆H₅CH₂OC(CCl₃)NH252.55HighUsed under acidic conditions, suitable for base-sensitive substrates.[12]Reagent is moisture-sensitive.
Dudley Reagent C₁₈H₁₆F₃NO₃S399.39HighAllows benzylation under neutral conditions, showing broad functional group tolerance.[13]Higher cost, specialized application.

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for the benzylation of a primary alcohol. The choice of base, solvent, and temperature are critical and must be optimized for each specific substrate.

Protocol 1: General Benzylation of an Alcohol using Benzyl Bromide (SN2)

This protocol is a standard method for protecting primary and secondary alcohols.

Materials:

  • Primary Alcohol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl Bromide (BnBr) (1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Dissolve Alcohol in anhy. THF step1 Cool to 0°C start->step1 step2 Add NaH (portion-wise) Evolves H₂ gas step1->step2 step3 Stir at 0°C (30 min) then RT (30 min) step2->step3 Alkoxide Formation step4 Cool to 0°C step3->step4 step5 Add Benzyl Halide (dropwise) step4->step5 step6 Stir at RT (Monitor by TLC) step5->step6 Benzylation step7 Quench with sat. NH₄Cl (aq) step6->step7 step8 Workup: Extract with EtOAc, wash, dry step7->step8 step9 Purify by Chromatography step8->step9 end Pure Benzyl Ether step9->end

Caption: Standard workflow for the benzylation of an alcohol.

Protocol 2: Hypothetical Benzylation using this compound

Given the predicted lower reactivity, this protocol employs a stronger base and a polar aprotic solvent to facilitate the SN2 reaction.

Materials:

  • Nucleophile (e.g., Phenol) (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • This compound (1.1 eq)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the phenol, potassium carbonate, and anhydrous DMF.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the this compound to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC. Due to the reduced reactivity, the reaction may require several hours to overnight.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: K₂CO₃ is a suitable base for deprotonating phenols. For less acidic alcohols, a stronger base like NaH would be necessary.[4]

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation while leaving the phenoxide anion relatively free, enhancing its nucleophilicity for the SN2 attack.

  • Temperature: Heating is employed to overcome the higher activation energy associated with this less reactive benzylating agent.

Trustworthiness and Safety

Self-Validating Systems: Every protocol must be monitored. The most common method is Thin Layer Chromatography (TLC), which allows for the visualization of the consumption of starting material and the appearance of the product. A co-spot (a lane with both the starting material and the reaction mixture) is essential to confirm the identity of the spots.

Safety is Paramount:

  • Lachrymators: Benzyl chloride and benzyl bromide are potent lachrymators (tear-inducing agents) and irritants.[7][9][10][11] All manipulations must be performed in a certified chemical fume hood.

  • Reactive Reagents: Sodium hydride reacts violently with water to produce flammable hydrogen gas. It should be handled as a mineral oil dispersion and quenched with extreme care.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory at all times.

Conclusion

The selection of a benzylating agent is a nuanced decision that extends beyond mere reactivity. While benzyl bromide and benzyl chloride remain the workhorses for general-purpose protection due to their high reactivity and availability, their hazardous nature demands stringent handling.

This compound occupies a different niche. Its reduced reactivity, a direct consequence of the powerful electron-withdrawing substituents, makes it an unsuitable candidate for routine protection schemes. However, its true value lies in its role as a specialized building block. For researchers in drug discovery and fine chemical synthesis, this reagent provides a direct and efficient route to introduce the 2-fluoro-3-nitrobenzyl moiety. Understanding its electronic profile—a deactivated ring that favors a pure SN2 mechanism—is the key to successfully employing it in complex synthetic strategies. The future of organic synthesis will increasingly rely on such precisely functionalized reagents to build the complex molecules that address global challenges in medicine and materials.

References

A Comparative Reactivity Analysis: 1-(Chloromethyl)-2-fluoro-3-nitrobenzene vs. Benzyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides an in-depth comparison of the reactivity of 1-(chloromethyl)-2-fluoro-3-nitrobenzene and the archetypal benzyl bromide in nucleophilic substitution reactions. While benzyl bromide is a standard reagent with well-documented reactivity, the substituted analog presents a more complex case study. Our analysis, grounded in fundamental principles of organic chemistry, reveals that the potent electron-withdrawing effects of the ortho-fluoro and meta-nitro substituents in this compound significantly enhance the electrophilicity of the benzylic carbon. This electronic activation is predicted to overcome the combined disadvantages of a poorer leaving group (chloride vs. bromide) and potential steric hindrance, rendering this compound substantially more reactive towards nucleophiles in a typical SN2 pathway. This guide will dissect the underlying chemical principles, present a framework for experimental validation, and discuss the practical implications for synthetic strategy.

Theoretical Framework: Deconstructing Reactivity in Benzylic Systems

The reactivity of benzylic halides in nucleophilic substitution reactions is a delicate interplay of electronic effects, leaving group ability, and steric factors. These reactions typically proceed via either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. For primary benzylic halides, such as those under discussion, the SN2 pathway is often dominant, especially with strong nucleophiles in polar aprotic solvents.[1]

Leaving Group Ability: Chloride vs. Bromide

The first point of comparison is the nature of the leaving group. In nucleophilic substitution, the rate is dependent on the stability of the departing halide ion. Weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[2] When comparing the halogens, basicity decreases down the group. Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[3]

  • pKa of Conjugate Acids: HBr (pKa ≈ -9) vs. HCl (pKa ≈ -7)[3]

This significant difference in acidity indicates that Br⁻ is a more stable anion and therefore a better leaving group than Cl⁻.[4][5] All other factors being equal, this would confer a kinetic advantage to benzyl bromide.

Electrophilicity of the Benzylic Carbon

The core of this comparison lies in the electronic environment of the electrophilic carbon atom. The rate of an SN2 reaction is highly sensitive to the partial positive charge (δ+) on this carbon; a greater δ+ leads to a stronger electrostatic attraction for the incoming nucleophile and a lower activation energy.

  • Benzyl Bromide: The phenyl ring itself stabilizes the SN2 transition state through conjugation. The benzyl system is inherently more reactive than simple primary alkyl halides because the p-orbitals of the aromatic ring can overlap with the p-orbital of the benzylic carbon in the transition state.[6][7]

  • This compound: This molecule is decorated with two powerful electron-withdrawing groups (EWGs).

    • Nitro Group (-NO₂): Positioned meta to the chloromethyl group, the nitro group exerts a potent electron-withdrawing inductive effect (-I).[8][9] This effect pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon, making it significantly more electrophilic.

    • Fluoro Group (-F): Located at the ortho position, the fluorine atom also has a strong inductive effect (-I) due to its high electronegativity. While it has an opposing, electron-donating resonance effect (+R), the inductive effect is generally considered dominant for halogens.

The combined -I effects of the ortho-fluoro and meta-nitro groups create a highly electron-deficient benzylic carbon in this compound. This pronounced electrophilicity is the primary factor driving its enhanced reactivity.

Steric Hindrance

The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon.[10] The rate of this reaction is exquisitely sensitive to steric bulk around the reaction center.[11][12][13]

  • Benzyl Bromide: The hydrogen atoms on the ortho positions of the phenyl ring offer minimal steric hindrance.

  • This compound: The presence of a fluorine atom at the ortho position introduces potential steric hindrance. While fluorine is the smallest halogen, its presence is more sterically demanding than a hydrogen atom. This could potentially slow the reaction compared to the unsubstituted benzyl bromide. However, kinetic studies on ortho-substituted benzyl halides often show that electronic effects can dominate over moderate steric effects.[14]

Hypothesis

Based on the analysis of these three factors, we can formulate a clear hypothesis:

The profound increase in the electrophilicity of the benzylic carbon in this compound, caused by the combined inductive effects of the nitro and fluoro substituents, will be the dominant factor governing its reactivity. This electronic activation will outweigh the disadvantages of a poorer leaving group (Cl⁻ vs. Br⁻) and the minor steric hindrance from the ortho-fluoro group, resulting in a significantly faster SN2 reaction rate compared to benzyl bromide.

Experimental Design for Reactivity Comparison

To empirically validate our hypothesis, a comparative kinetic study is essential. A straightforward and reliable method is to monitor the reaction of each substrate with a common nucleophile under identical conditions and measure the rate of product formation or substrate consumption. The Finkelstein reaction is an excellent model system for this purpose.

Recommended Protocol: Comparative Finkelstein Reaction

Objective: To determine the second-order rate constants (k₂) for the reaction of this compound and benzyl bromide with sodium iodide in acetone.

Rationale for Choices:

  • Nucleophile: Iodide (I⁻) is a good nucleophile for SN2 reactions.

  • Solvent: Anhydrous acetone is a polar aprotic solvent that favors the SN2 mechanism. It readily dissolves sodium iodide but not the resulting sodium chloride or sodium bromide, which precipitate out of solution, driving the reaction to completion according to Le Châtelier's principle.

  • Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for monitoring the disappearance of the starting materials, as both are UV-active and will have distinct retention times from their iodinated products.

Step-by-Step Methodology:

  • Preparation:

    • Prepare 0.1 M stock solutions of this compound, benzyl bromide, and an internal standard (e.g., naphthalene) in anhydrous acetone.

    • Prepare a 0.2 M stock solution of sodium iodide in anhydrous acetone. Ensure the sodium iodide is thoroughly dried before use.

  • Reaction Setup:

    • In separate temperature-controlled reaction vessels (e.g., 25 °C water bath), place equal volumes of the 0.2 M sodium iodide solution.

    • To initiate the reactions simultaneously, add equal volumes of the 0.1 M substrate solutions (one for each substrate) to their respective vessels. The final concentration of each reactant will be halved.

  • Sampling and Quenching:

    • At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., a mixture of diethyl ether and water). The product and remaining substrate will partition into the ether layer, while the salts are removed in the aqueous layer.

  • HPLC Analysis:

    • Add a fixed amount of the internal standard solution to each quenched sample.

    • Inject the organic layer of each sample into an HPLC system equipped with a suitable C18 column and a UV detector.

    • Monitor the peak areas of the starting materials relative to the internal standard over time.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

    • For a second-order reaction under pseudo-first-order conditions (if [I⁻] >> [Substrate]) or by using the integrated rate law for a second-order reaction, the slope of the resulting line will be related to the rate constant (k₂).

Data Presentation and Interpretation

The experimental data can be summarized to provide a clear quantitative comparison.

Table 1: Predicted Kinetic Data for Nucleophilic Substitution with Iodide at 25°C

CompoundLeaving GroupKey Electronic EffectsPredicted Relative Rate Constant (krel)
Benzyl BromideBr⁻Phenyl group stabilization1
This compoundCl⁻Strong -I (ortho-F, meta-NO₂)> 10

Note: The krel value is a qualitative prediction based on established principles. The actual experimental value is expected to be significantly greater than 1, confirming the higher reactivity of the substituted compound.

The expected outcome is that the plot of ln[Substrate] vs. time for this compound will show a much steeper negative slope than that for benzyl bromide, indicating a faster rate of consumption and thus higher reactivity.

Visualization of Key Concepts

Visual aids are crucial for understanding the underlying mechanisms and workflows.

SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(R)---X]⁻ Nu->TS Backside Attack Substrate R-CH₂-X Substrate->TS Product Nu-CH₂-R TS->Product Bond Formation LG X⁻ TS->LG Bond Breaking

Caption: Generalized SN2 mechanism showing backside attack.

Experimental Workflow

Exp_Workflow A Prepare 0.1M Substrate & 0.2M NaI Solutions B Equilibrate NaI Solution at 25°C A->B C Initiate Reaction: Add Substrate Solution B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (Ether/Water) D->E F Add Internal Standard E->F G Analyze Organic Layer by HPLC F->G H Plot ln[Substrate] vs. Time & Calculate Rate Constant G->H

Caption: Workflow for the comparative kinetic analysis.

Practical Implications and Conclusion

The significantly higher reactivity of this compound has important consequences for its application in organic synthesis, particularly in drug development where mild reaction conditions are paramount.

  • Milder Conditions: Its enhanced reactivity allows for nucleophilic substitutions to be performed at lower temperatures or with shorter reaction times compared to benzyl bromide. This can be crucial for preserving sensitive functional groups elsewhere in a complex molecule.

  • Wider Nucleophile Scope: The high electrophilicity of the benzylic carbon may enable reactions with weaker nucleophiles that would be sluggish or ineffective with benzyl bromide.

  • Process Optimization: Faster reaction times translate to increased throughput and efficiency in a manufacturing or library synthesis setting.

References

A Comparative Guide to the Utility of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the choice of building blocks is paramount to the successful and efficient construction of target molecules. This guide provides an in-depth technical comparison of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene, a strategically substituted aromatic reagent, against similar compounds in the context of heterocyclic synthesis. We will explore how the unique interplay of its functional groups offers distinct advantages in specific reaction pathways, supported by mechanistic insights and detailed experimental considerations.

The Strategic Advantage of Ortho-Fluoro and Meta-Nitro Substitution

This compound is more than a simple benzylic halide. The specific arrangement of the fluoro and nitro groups on the aromatic ring, ortho and meta to the chloromethyl group respectively, creates a unique electronic and steric environment that can be harnessed for selective transformations. The primary utility of this reagent lies in its capacity to act as a bifunctional electrophile in tandem reactions, particularly in the synthesis of fused nitrogen heterocycles.

The core advantages conferred by this substitution pattern are:

  • Modulated Benzylic Reactivity: The electron-withdrawing nature of the ortho-fluoro and meta-nitro groups decreases the electron density at the benzylic carbon. This moderates the reactivity of the chloromethyl group in S(_N)2 reactions, potentially reducing side reactions and increasing selectivity when multiple nucleophilic sites are present in a substrate.

  • Activated Nucleophilic Aromatic Substitution (S(_N)Ar): While the primary focus is often the reactivity of the chloromethyl group, the strong electron-withdrawing effect of the nitro group, ortho to the fluorine atom, activates the C-F bond towards nucleophilic aromatic substitution. This opens up possibilities for sequential, regioselective reactions.

  • Steric Influence of the Ortho-Fluoro Group: The relatively small size of the fluorine atom, compared to other halogens, offers a balance between steric hindrance and electronic influence. It can direct the approach of nucleophiles and influence the conformation of reaction intermediates without being excessively bulky.

Application Focus: The Synthesis of Quinoxaline Derivatives

A prime example of the utility of this compound is in the synthesis of quinoxaline derivatives, a class of heterocyclic compounds with a wide range of biological activities. The synthesis can be envisioned as a tandem reaction involving an initial nucleophilic substitution at the benzylic carbon, followed by an intramolecular cyclization.

The general reaction involves the treatment of this compound with a 1,2-diamine, such as o-phenylenediamine.

Quinoxaline Synthesis reagent1 This compound intermediate N-(2-Fluoro-3-nitrobenzyl) -benzene-1,2-diamine reagent1->intermediate S(_N)2 Alkylation reagent2 o-Phenylenediamine reagent2->intermediate product Quinoxaline Derivative intermediate->product Intramolecular Cyclization

General reaction scheme for quinoxaline synthesis.

In this proposed pathway, one of the amino groups of o-phenylenediamine acts as a nucleophile, displacing the chloride from the chloromethyl group to form an N-benzylated intermediate. The subsequent step would involve an intramolecular nucleophilic attack of the second amino group on the carbon bearing the fluorine, facilitated by the activating effect of the ortho-nitro group, leading to the formation of the quinoxaline ring system.

Comparative Performance Analysis

To understand the unique advantages of this compound, it is instructive to compare its expected performance against structurally similar reagents in the context of the quinoxaline synthesis described above.

ReagentKey Structural DifferenceExpected Relative Rate of Alkylation (S(_N)2)Expected Yield of QuinoxalineRationale
This compound Target Reagent ModerateGood to ExcellentThe ortho-fluoro and meta-nitro groups are strongly electron-withdrawing, which slightly deactivates the benzylic carbon for S(_N)2 attack, leading to a more controlled initial reaction. The subsequent intramolecular S(_N)Ar is highly favored due to the activation by the nitro group.
1-(Chloromethyl)-3-nitrobenzeneLacks ortho-fluoro groupModerate to FastModerate to GoodThe single meta-nitro group is electron-withdrawing, moderating the S(_N)2 reactivity. However, the final cyclization step would require nucleophilic attack on an unactivated C-H bond, which is not a feasible pathway under these conditions. An alternative mechanism would be required.
1-(Chloromethyl)-2-chloro-3-nitrobenzeneOrtho-chloro instead of fluoroSlow to ModerateGoodThe ortho-chloro group is also electron-withdrawing but is a better leaving group than fluorine in S(_N)Ar reactions. However, the initial S(_N)2 reaction might be slightly slower due to the larger steric hindrance of chlorine compared to fluorine.
Benzyl ChlorideNo ring substituentsFastLow to NoneThe initial alkylation would be rapid. However, without an activating group and a leaving group on the aromatic ring, the subsequent intramolecular cyclization to form the quinoxaline would not occur under these conditions.

This comparative analysis, based on established principles of organic reactivity, suggests that the specific substitution pattern of this compound is crucial for facilitating the tandem reaction leading to the quinoxaline product.

Experimental Protocol: Synthesis of a Substituted Quinoxaline

The following protocol describes a plausible method for the synthesis of a quinoxaline derivative using this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Potassium carbonate (K(_2)CO(_3))

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a solution of o-phenylenediamine (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline derivative.

Experimental Workflow start Start step1 Dissolve o-phenylenediamine and K(_2)CO(_3) in DMF start->step1 step2 Add 1-(Chloromethyl)-2-fluoro -3-nitrobenzene solution step1->step2 step3 Heat to 80-90 °C and monitor by TLC step2->step3 step4 Work-up: - Quench with ice-water - Extract with ethyl acetate step3->step4 step5 Purification: - Dry and concentrate - Column chromatography step4->step5 end End step5->end

Experimental workflow for quinoxaline synthesis.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for S(_N)2 and S(_N)Ar reactions, as it can solvate the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

  • Base: Potassium carbonate is a mild base used to deprotonate one of the amino groups of o-phenylenediamine, increasing its nucleophilicity for the initial alkylation step.

  • Temperature: The elevated temperature is necessary to overcome the activation energy for both the initial S(_N)2 reaction and the subsequent intramolecular S(_N)Ar cyclization.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex heterocyclic molecules. Its unique substitution pattern allows for a controlled and regioselective approach to the construction of fused ring systems, such as quinoxalines. The interplay of the electron-withdrawing fluoro and nitro groups modulates the reactivity of the benzylic chloride and activates the aromatic ring for subsequent transformations. This makes it a superior choice in many instances compared to less functionalized or differently substituted analogues, offering a more direct and efficient route to valuable chemical entities for drug discovery and development.

A Spectroscopic Showdown: Unambiguous Differentiation of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a cornerstone of safety, efficacy, and intellectual property. The subtle shift of a substituent on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and synthetic accessibility. This guide provides a comprehensive spectroscopic comparison of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene and its key positional isomers, offering a robust analytical framework for their unambiguous differentiation.

The structural nuances between these isomers, arising from the varied placement of the chloromethyl, fluoro, and nitro groups, create distinct electronic environments for their constituent atoms. These differences are captured with high fidelity by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for all isomers can be challenging to consolidate from public repositories, this guide leverages high-quality, computationally predicted spectroscopic data, grounded in the fundamental principles of chemical structure and spectroscopy, to provide a reliable comparative analysis.

The Isomeric Quintet: Structures Under Investigation

This guide focuses on the spectroscopic differentiation of the following five isomers:

  • Isomer 1: this compound

  • Isomer 2: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene

  • Isomer 3: 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

  • Isomer 4: 4-(Chloromethyl)-1-fluoro-2-nitrobenzene

  • Isomer 5: 1-(Chloromethyl)-2-fluoro-4-nitrobenzene

isomers cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene cluster_3 Isomer 3: 2-(Chloromethyl)-1-fluoro-4-nitrobenzene cluster_4 Isomer 4: 4-(Chloromethyl)-1-fluoro-2-nitrobenzene cluster_5 Isomer 5: 1-(Chloromethyl)-2-fluoro-4-nitrobenzene I1 C₇H₅ClFNO₂ I2 C₇H₅ClFNO₂ I3 C₇H₅ClFNO₂ I4 C₇H₅ClFNO₂ I5 C₇H₅ClFNO₂

Caption: The five positional isomers of this compound.

¹H NMR Spectroscopy: A Proton's Perspective on Isomerism

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons and the benzylic protons of the chloromethyl group provide a rich dataset for distinguishing between the isomers.

The strongly electron-withdrawing nitro group (-NO₂) deshields ortho and para protons, shifting their signals downfield (to higher ppm values). The fluorine atom, being highly electronegative, also exerts a deshielding effect, further influenced by through-space coupling. The chloromethyl group (-CH₂Cl) is weakly deactivating. The interplay of these electronic effects and spin-spin coupling creates a unique spectral fingerprint for each isomer.

Predicted ¹H NMR Data Summary

IsomerAromatic Protons (δ, ppm) and Predicted Multiplicity-CH₂Cl Protons (δ, ppm) and Predicted MultiplicityKey Differentiating Features
1: this compound Multiplets in the range of 7.5 - 8.2 ppmSinglet, ~4.8 ppmComplex aromatic region due to the proximity of all three substituents, leading to significant overlap and complex splitting patterns.
2: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene Multiplets in the range of 7.4 - 8.1 ppmSinglet, ~4.9 ppmThe proton ortho to both the nitro and chloromethyl groups will be significantly downfield.
3: 2-(Chloromethyl)-1-fluoro-4-nitrobenzene Distinct doublet, doublet of doublets, and doubletSinglet, ~4.7 ppmThe proton between the fluoro and chloromethyl groups will show coupling to fluorine. The para-relationship of the nitro group to the fluorine simplifies the splitting patterns compared to Isomer 1.
4: 4-(Chloromethyl)-1-fluoro-2-nitrobenzene Distinct doublet, doublet of doublets, and doubletSinglet, ~4.7 ppmThe proton ortho to the nitro group and fluorine will be the most downfield. Clearer splitting patterns are expected due to the defined ortho, meta, and para relationships.
5: 1-(Chloromethyl)-2-fluoro-4-nitrobenzene Distinct doublet, doublet of doublets, and doubletSinglet, ~4.8 ppmThe proton between the fluoro and chloromethyl groups will be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The key takeaway is the relative difference in shifts and splitting patterns.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information by probing the carbon framework of the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the nature and position of the substituents.

The carbon atom directly attached to the electron-withdrawing nitro group (ipso-carbon) will be significantly deshielded. Similarly, the carbon bonded to the fluorine atom will exhibit a large chemical shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chloromethyl carbon will appear as a distinct signal in the aliphatic region.

Predicted ¹³C NMR Data Summary

IsomerPredicted Aromatic C Signals (δ, ppm)Predicted -CH₂Cl Signal (δ, ppm)Key Differentiating Features
1: this compound 6 distinct signals~40 ppmThe carbon bearing the fluorine will show a large ¹JCF coupling. The proximity of the three different substituents will result in six unique aromatic carbon signals.
2: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene 6 distinct signals~41 ppmSix unique aromatic signals are expected. The carbon attached to the nitro group will be significantly downfield.
3: 2-(Chloromethyl)-1-fluoro-4-nitrobenzene 6 distinct signals~39 ppmThe symmetry is lower than in para-disubstituted benzenes, leading to six aromatic signals. The carbon ipso to the nitro group will be downfield.
4: 4-(Chloromethyl)-1-fluoro-2-nitrobenzene 6 distinct signals~39 ppmSix distinct aromatic signals. The carbon ipso to the nitro group and the carbon attached to the fluorine will be readily identifiable by their chemical shifts and coupling, respectively.
5: 1-(Chloromethyl)-2-fluoro-4-nitrobenzene 6 distinct signals~40 ppmSix distinct aromatic signals. The para-disposed nitro and chloromethyl groups will influence the chemical shifts of the carbons in a predictable manner, with C-4 (ipso to nitro) being the most deshielded.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. While the spectra of these isomers will share some common features, such as the aromatic C-H and C=C stretching vibrations, the "fingerprint region" (below 1500 cm⁻¹) and the specific frequencies of the nitro group stretches will be diagnostic.

Key IR Absorptions:

  • -NO₂ Asymmetric Stretch: Typically strong, found around 1520-1560 cm⁻¹. Its exact position is sensitive to the electronic effects of the other substituents.

  • -NO₂ Symmetric Stretch: Medium to strong, appearing around 1340-1360 cm⁻¹.

  • C-Cl Stretch: Found in the 600-800 cm⁻¹ region.

  • C-F Stretch: A strong band typically observed between 1000 and 1300 cm⁻¹.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the 680-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.[1]

The precise substitution pattern of each isomer will lead to unique combinations of C-H out-of-plane bending vibrations, providing a powerful tool for differentiation. For instance, the number and position of adjacent free hydrogens on the ring will dictate the pattern of these absorptions.

Mass Spectrometry: Fragmentation Pathways as Clues

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Under electron ionization (EI), these isomers will all exhibit a molecular ion peak (M⁺˙). However, the relative abundances of the fragment ions will differ based on the stability of the resulting carbocations and radicals, which is influenced by the substituent positions.

Predicted Fragmentation Patterns:

  • Molecular Ion (M⁺˙): All isomers will show a molecular ion peak corresponding to their molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments.

  • Loss of Cl: A prominent peak corresponding to [M-Cl]⁺ is expected, forming a benzyl cation. The stability of this cation will vary slightly between isomers.

  • Loss of NO₂: A fragment corresponding to [M-NO₂]⁺ is also a likely fragmentation pathway.

  • Loss of CH₂Cl: Fragmentation involving the loss of the chloromethyl radical will lead to a fluoronitrobenzene cation.

  • Benzylic Cleavage: The most common fragmentation for benzyl derivatives is cleavage to form the tropylium ion or a substituted tropylium ion at m/z 91 (or a related ion depending on the substituents).

The relative intensities of these fragment ions will be the key to distinguishing the isomers. For example, isomers that can form more stable benzylic cations upon loss of a chlorine atom may show a more abundant [M-Cl]⁺ peak.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate isomer differentiation. Below are standardized protocols for the key techniques discussed.

1. NMR Spectroscopy (¹H and ¹³C)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Acquire a standard one-pulse ¹H spectrum with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for ¹H).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (this will depend on the sample concentration and instrument).

    • Process the data similarly to the ¹H spectrum.

NMR_Workflow Sample Sample Preparation Acquisition NMR Data Acquisition (¹H & ¹³C) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Shifts, Coupling, Integration) Processing->Analysis

Caption: A generalized workflow for NMR sample analysis.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: If the sample is a solid, place a small amount directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.

  • Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically operated at 250-280 °C.

    • Oven Program: A temperature ramp is used to separate the isomers, for example, starting at 50 °C and ramping to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: Typically 230 °C.

    • Quadrupole Temperature: Typically 150 °C.

GCMS_Workflow Injection Sample Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection

Caption: The sequential process of GC-MS analysis.

Conclusion

The unambiguous identification of positional isomers of this compound is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While a complete set of experimental data may not always be readily available, the combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, augmented by high-quality computational predictions, provides a powerful and reliable toolkit for differentiation. The distinct electronic and steric environments created by the unique substitution patterns of each isomer leave indelible and discernible fingerprints on their respective spectra. By carefully analyzing chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and success of their scientific endeavors.

References

A Head-to-Head Battle of Reagents: Benchmarking 1-(Chloromethyl)-2-fluoro-3-nitrobenzene in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Guide to a Key Synthetic Building Block

SHANGHAI, China – January 3, 2026 – In the intricate world of target-oriented synthesis, the choice of building blocks is paramount to the success of a synthetic campaign. Today, we delve into a comprehensive analysis of 1-(chloromethyl)-2-fluoro-3-nitrobenzene , a versatile reagent that offers a unique combination of reactive sites. This guide provides an in-depth comparison of its performance against viable alternatives, supported by experimental data and mechanistic insights to empower researchers in drug discovery and agrochemical development.

The Strategic Advantage: Unpacking the Reactivity of this compound

This compound presents chemists with two distinct electrophilic centers ripe for functionalization: a benzylic chloride and an activated aromatic ring poised for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group strongly activates the benzene ring, particularly at the positions ortho and para to it, making the fluorine atom an excellent leaving group in SNAr reactions.[1][2] Concurrently, the chloromethyl group serves as a classic electrophile for nucleophilic attack, akin to benzyl chloride.[3] This dual reactivity allows for sequential and regioselective introduction of diverse functionalities, a highly desirable trait in the construction of complex molecular architectures.

Performance in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of the fluoro-nitro-aromatic core lies in its susceptibility to SNAr. The rate of this reaction is heavily influenced by the nature of the leaving group and the electron-withdrawing strength of the activating groups.[4] In the context of halo-nitroaromatics, the reactivity order for the leaving group is typically F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the ipso-carbon.

While specific kinetic data for this compound is not extensively reported in publicly available literature, we can extrapolate its performance based on analogous systems. For instance, in reactions with common nucleophiles like amines and alkoxides, fluoro-nitroaromatic compounds consistently exhibit higher reaction rates and often provide better yields compared to their chloro or bromo counterparts under identical conditions.

Table 1: Comparative Performance of Activated Halogenated Nitroaromatics in SNAr

ReagentLeaving GroupRelative ReactivityTypical YieldsReference
1-(Chloromethyl)-2-fluoro -3-nitrobenzeneFHighGood to Excellent[1][5]
1-(Chloromethyl)-2-chloro -3-nitrobenzeneClModerateModerate to Good[4]
1-(Chloromethyl)-2-bromo -3-nitrobenzeneBrLowFair to Moderate[6]

The enhanced reactivity of the fluoro-derivative allows for milder reaction conditions, which can be crucial for the preservation of sensitive functional groups elsewhere in the molecule.

Performance of the Benzylic Chloride Moiety

The chloromethyl group of this compound behaves as a typical benzylic halide, readily undergoing nucleophilic substitution via both SN1 and SN2 mechanisms. The reactivity of this site is influenced by the electronic nature of the aromatic ring. The electron-withdrawing nitro group can slightly destabilize the carbocation intermediate in a potential SN1 pathway, potentially favoring an SN2 mechanism.

When comparing the benzylic halides, the reactivity generally follows the order: R-I > R-Br > R-Cl. Therefore, for reactions targeting the benzylic position, 1-(bromomethyl)-2-fluoro-3-nitrobenzene would be expected to be more reactive than the chloro-analogue.

Table 2: Comparative Reactivity of Benzylic Halides

ReagentBenzylic HalideRelative ReactivityTypical Mechanism
1-(Chloro methyl)-2-fluoro-3-nitrobenzeneClModerateSN2 favored
1-(Bromo methyl)-2-fluoro-3-nitrobenzeneBrHighSN1/SN2
1-(Iodo methyl)-2-fluoro-3-nitrobenzeneIVery HighSN1/SN2

The choice between the chloromethyl and bromomethyl derivatives will therefore depend on the desired reactivity and the specific nucleophile being employed. The chloromethyl variant offers greater stability and potentially more controlled reactivity, while the bromomethyl analogue provides a faster reaction rate.

Experimental Protocols: A Practical Guide

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, selectively targeting the fluoro-position.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in DMF, add the amine and potassium carbonate.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Substitution at the Benzylic Position with a Thiol

This protocol details a procedure for the selective reaction of a thiol with the chloromethyl group.

  • Materials:

    • This compound (1.0 eq)

    • Thiol (1.1 eq)

    • Sodium hydride (NaH) (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C and add the thiol dropwise.

    • Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.

    • Add a solution of this compound in anhydrous THF to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

G cluster_0 Reaction Pathways A This compound D SNAr Product (Substitution at Fluoro-position) A->D SNAr (Mild Conditions) E Benzylic Substitution Product (Substitution at Chloro-position) A->E S_N2/S_N1 (Stronger Nucleophile/ Higher Temperature) B Nucleophile 1 (e.g., Amine, Alcohol) B->D C Nucleophile 2 (e.g., Thiol, Cyanide) C->E F Target Molecule D->F Further Transformation E->F Further Transformation

Caption: Reaction pathways for this compound.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound stands out as a highly valuable and versatile building block in target-oriented synthesis. Its key advantage lies in the orthogonal reactivity of its two electrophilic sites. The superior reactivity of the fluorine atom in SNAr reactions allows for the selective introduction of a wide range of nucleophiles under mild conditions, a significant benefit when dealing with complex substrates. While the chloromethyl group is less reactive than its bromo- or iodo- counterparts, it provides a balance of stability and reactivity that is often desirable in multi-step synthetic sequences.

The choice between this compound and its alternatives will ultimately be dictated by the specific requirements of the synthetic target, including the desired reaction kinetics, the nature of the nucleophiles to be employed, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and effectively harness the synthetic potential of this powerful reagent.

References

A Guide to the Cross-Validation of Analytical Results for the Characterization of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal, Self-Validating Characterization

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel intermediates, active pharmaceutical ingredients (APIs), and potential impurities is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. The subject of this guide, 1-(Chloromethyl)-2-fluoro-3-nitrobenzene, is a highly functionalized aromatic compound whose reactivity makes it a valuable synthetic intermediate. However, its isomeric possibilities and potential for degradation necessitate a rigorous, multi-faceted analytical approach.

This guide eschews a simple recitation of methods. Instead, it presents a holistic, cross-validation framework where each analytical technique serves to corroborate the findings of the others. This principle of orthogonality—testing a hypothesis with independent methods—creates a self-validating system of results. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy, we build a comprehensive and trustworthy analytical dossier for this compound.

The Cross-Validation Workflow: An Integrated Approach

The power of this methodology lies not in the individual techniques but in their synergistic application. Data from one analysis answers questions raised by another, weaving a cohesive narrative that confirms the molecule's identity, purity, and stability. The following workflow illustrates this integrated strategy.

CrossValidationWorkflow cluster_synthesis Chemical Synthesis cluster_characterization Orthogonal Characterization & Cross-Validation cluster_result Final Dossier Compound This compound (Target Molecule) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Primary Structural Elucidation MS Mass Spectrometry (High-Resolution) Compound->MS HPLC HPLC-UV (Purity & Assay) Compound->HPLC FTIR FTIR Spectroscopy Compound->FTIR NMR->MS Confirms Proposed Structure for MW NMR->HPLC Identifies Structure of Main Peak Validated Validated Analytical Results & Characterization Report NMR->Validated MS->NMR Confirms MW & Elemental Composition (Cl isotope) MS->Validated HPLC->NMR Confirms Purity of Analyzed Sample HPLC->Validated FTIR->NMR Confirms Functional Groups FTIR->Validated

Caption: Integrated workflow for the cross-validation of analytical data.

Primary Structural Elucidation: Multinuclear NMR Spectroscopy

Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation because it provides direct insight into the chemical environment and connectivity of magnetically active nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The electron-withdrawing nature of the nitro (-NO₂), fluoro (-F), and, to a lesser extent, chloromethyl (-CH₂Cl) groups dramatically influences the chemical shifts of the aromatic protons and carbons, pushing them downfield.[3][4] The coupling patterns (J-coupling) between ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F are critical for confirming the substitution pattern on the benzene ring, differentiating it from other potential isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for enhanced resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

    • ¹⁹F NMR: Acquire proton-decoupled spectra with a relaxation delay of 5 seconds and 64 scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Data Presentation: Expected NMR Assignments
NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~8.1 - 8.3d~8-9H-6 (ortho to NO₂)
~7.8 - 8.0t~8H-5
~7.6 - 7.8dd~8, ~10 (¹H-¹⁹F)H-4 (ortho to F)
~4.8 - 5.0s--CH₂Cl
¹³C ~155 - 160d¹JCF ≈ 250-260C-2 (C-F)
~148 - 152s-C-3 (C-NO₂)
~135 - 140d³JCF ≈ 3-5C-1 (C-CH₂Cl)
~130 - 135d³JCF ≈ 8-10C-5
~125 - 130s-C-6
~120 - 125d²JCF ≈ 20-25C-4
~45 - 48s--CH₂Cl
¹⁹F ~ -110 to -120m-C-F

Cross-Validation Insight: The NMR data provides a definitive structural hypothesis, including the precise substitution pattern and confirmation of the chloromethyl group. This structure is then used as the basis for predicting the expected molecular weight and fragmentation patterns in mass spectrometry.

Molecular Weight & Elemental Composition: Mass Spectrometry (MS)

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₇H₅ClFNO₂), the presence of chlorine is a key validation point. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[5][6] This results in a characteristic M+2 isotopic pattern in the mass spectrum, where the peak at two mass units higher than the monoisotopic molecular ion peak is about one-third the intensity. Observing this pattern is strong evidence for the presence of a single chlorine atom. Tandem MS (MS/MS) can further validate the structure by inducing fragmentation and analyzing the resulting daughter ions, which should correspond to logical losses from the parent molecule (e.g., loss of Cl, NO₂, CH₂Cl).[7][8]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

  • Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes to determine the optimal ionization. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.

  • Mass Analysis:

    • Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the molecular ion.

    • Tandem MS (MS/MS): Select the determined molecular ion as the precursor and apply collision-induced dissociation (CID) energy to generate fragment ions.

  • Data Analysis: Analyze the full scan spectrum for the accurate mass of the molecular ion and the characteristic [M]/[M+2] isotope pattern. Compare the measured accurate mass to the theoretical mass to confirm the elemental formula. Interpret the MS/MS spectrum to ensure fragments are consistent with the proposed structure.

Data Presentation: Expected Mass Spectrometry Data
Ion TypeTheoretical m/zMeasured m/z (example)Mass Error (ppm)Observation
[M+H]⁺ (³⁵Cl)190.0011190.00131.05Monoisotopic molecular ion
[M+H]⁺ (³⁷Cl)192.0008192.00101.04A+2 isotope peak, ~33% intensity of M
Key Fragments (Positive Mode, MS/MS of m/z 190.0011)
[M-Cl]⁺154.0241154.0240-0.65Loss of chlorine radical
[M-NO₂]⁺143.0160143.01621.40Loss of nitro group
[C₆H₃F(NO₂)]⁺140.0142140.0141-0.71Loss of chloromethyl radical

Cross-Validation Insight: The HRMS data orthogonally confirms the elemental formula proposed by NMR. The presence of the chlorine isotope pattern is irrefutable evidence that validates the assignment of the chloromethyl group.

Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While spectroscopic methods identify the structure, HPLC is the gold standard for determining its purity. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products. For a nitroaromatic compound, UV detection is highly effective due to the strong chromophore. The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to be considered reliable.[9][10] This ensures that the purity value is not just a number but a trustworthy measure of the sample's quality.

Experimental Protocol: Reversed-Phase HPLC Method Validation
  • Chromatographic System: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for this type of molecule.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.

  • Gradient Program: A typical gradient might run from 30% B to 95% B over 15 minutes, followed by a hold and re-equilibration.

  • Detection: Monitor at a wavelength where the analyte has significant absorbance, likely around 254 nm or a lambda-max determined by DAD.

  • Validation Parameters:

    • Specificity: Inject a placebo and spiked samples to ensure no interference at the analyte's retention time.

    • Linearity: Prepare a series of solutions of a reference standard (e.g., 5-200 µg/mL) and plot the peak area versus concentration to establish the range over which the response is linear.

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Validation (ICH Q2) S1 Prepare Standard & Sample Solutions A1 Inject into HPLC System S1->A1 S2 Spike Placebo for Accuracy/Specificity S2->A1 A2 Separate on C18 Column (Gradient Elution) A1->A2 A3 Detect with UV/DAD A2->A3 V1 Assess Specificity A3->V1 V2 Determine Linearity (R²) A3->V2 V3 Calculate Accuracy (% Recovery) A3->V3 V4 Evaluate Precision (% RSD) A3->V4

Caption: Workflow for HPLC method development and validation.

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaExample ResultStatus
Specificity No interference at RTNo co-elution observedPass
Linearity (R²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (% RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
Purity (Area %) N/A99.8%N/A

Cross-Validation Insight: HPLC confirms the purity of the bulk material that was characterized by NMR and MS. This is critical because high purity ensures that the spectroscopic signals are truly representative of the target compound and not confounded by significant impurities. An impure sample could lead to an incorrect structural assignment.

Functional Group Confirmation: FTIR Spectroscopy

Expertise & Causality: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. Each functional group has characteristic vibrational frequencies. For our target molecule, we expect to see strong absorptions corresponding to the nitro group (N-O stretches), the aromatic ring, and the carbon-halogen bonds (C-Cl, C-F).[11] The absence of certain peaks (e.g., a broad -OH stretch around 3300 cm⁻¹) can be equally important, confirming the absence of hydroxylated impurities.

Experimental Protocol: FTIR Analysis
  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Background Scan: Perform a background scan of the empty sample compartment (or just the KBr pellet/ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~1590, 1470Medium-StrongAromatic C=C Stretch
~1530 - 1550 Strong Asymmetric NO₂ Stretch
~1340 - 1360 Strong Symmetric NO₂ Stretch
~1200 - 1250StrongC-F Stretch
~700 - 800StrongC-Cl Stretch

Cross-Validation Insight: FTIR provides an orthogonal confirmation of the functional groups that were inferred from the elemental composition (MS) and chemical shifts (NMR). The distinct, strong peaks for the nitro group are particularly confirmatory. This quick analysis validates that the overall chemical nature of the molecule is consistent with the detailed structure derived from other methods.

Conclusion: A Synthesis of Orthogonal Data

The characterization of this compound is robust and trustworthy only when built upon a foundation of cross-validated, orthogonal data. NMR spectroscopy defines the atomic connectivity and stereochemistry. High-resolution mass spectrometry confirms the elemental formula and molecular weight predicted by the NMR structure. HPLC provides a validated measure of the compound's purity, ensuring the spectroscopic data is representative. Finally, FTIR offers a rapid and definitive confirmation of the key functional groups.

No single technique can provide this level of assurance. It is the synthesis of these independent analyses, each confirming the others, that constitutes a scientifically sound and defensible characterization dossier suitable for the rigorous demands of pharmaceutical and chemical research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and compliant disposal of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2). As a halogenated nitroaromatic compound, this chemical intermediate presents significant toxicological and environmental hazards that demand rigorous adherence to established safety protocols. This document moves beyond mere checklists to explain the scientific rationale behind each step, empowering researchers and drug development professionals to manage this hazardous waste stream with confidence and integrity.

Core Hazard Profile & Risk Rationale

Understanding the intrinsic risks of this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined. Its chemical structure, featuring chloro-, fluoro-, and nitro- functional groups on a benzene ring, dictates its hazardous properties.

This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1] It is a skin and eye irritant and may cause respiratory irritation.[1][2] Furthermore, there is concern that it may be a suspected carcinogen, and it is known to be toxic to aquatic life with long-lasting effects. Upon combustion, it can decompose to release highly toxic and corrosive fumes, including nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[3] Due to these properties, it is universally categorized as a hazardous waste, and its disposal is strictly regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[4]

Hazard CategoryDescriptionRationale for Disposal Protocol
Acute Toxicity Toxic via ingestion, dermal contact, and inhalation.[1] Can cause methemoglobinemia, reducing the blood's oxygen-carrying capacity.[3][5]Requires full personal protective equipment (PPE) during handling and spill cleanup. Prohibits any form of disposal that could lead to human exposure (e.g., drains, regular trash).
Environmental Hazard Toxic to aquatic life with long-lasting effects.Mandates containment to prevent release into drains or soil.[3][5] Disposal must be handled by facilities capable of environmentally sound destruction.
Chemical Reactivity Combustible.[5] May form explosive mixtures with air upon intense heating. Incompatible with strong oxidizing agents and bases.[6]Requires segregation from incompatible chemicals and storage away from heat or ignition sources.[5]
Regulatory Status Classified as a Halogenated Organic Hazardous Waste.[7][8]Disposal is legally mandated to occur at a licensed hazardous waste treatment, storage, and disposal facility (TSDF), typically via high-temperature incineration.[7]

The Disposal Workflow: From Benchtop to Final Disposition

The guiding principle for the disposal of this compound is waste segregation and containment . This chemical must never be mixed with non-halogenated solvents, aqueous waste, or solid chemical waste.[7] Mixing waste streams can create dangerous chemical reactions and significantly increases the complexity and cost of disposal.

Experimental Protocol: Waste Collection and Storage
  • Container Selection:

    • Select a dedicated, leak-proof waste container made of a chemically compatible material (e.g., high-density polyethylene or glass).

    • Ensure the container has a secure, vapor-tight screw cap. The container must be in good condition, free of cracks or residue.

  • Waste Segregation:

    • Designate this container exclusively for "Halogenated Organic Waste." [7][8]

    • Pour the waste this compound and any rinsate from its original container directly into the designated hazardous waste container.

    • Causality: Halogenated wastes require specific incineration conditions to prevent the formation of dioxins and other toxic byproducts.[9] Segregation at the source is the most critical step in ensuring proper final treatment.[7]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[8][10]

    • On the label, clearly write the full chemical name: "this compound" and list any other halogenated solvents used in the process.

    • Maintain an accurate log of the amounts of each chemical added. Check all appropriate hazard boxes (e.g., Toxic, Flammable/Combustible).[8]

  • Satellite Accumulation:

    • Keep the waste container sealed at all times, except when adding waste.[8]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The SAA must have secondary containment (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

    • Store away from heat, open flames, and incompatible materials.[5][11] The area should be accessible only to authorized personnel.

  • Requesting Disposal:

    • Do not allow the container to become more than 75-80% full to allow for vapor expansion and prevent spills.[10]

    • Follow your institution's procedures to request a waste pickup from the EHS department. This is often done through an online system.[8] EHS professionals will then transport the waste for final disposal at a licensed facility.

Emergency Protocol: Spill Management

In the event of a spill, the immediate priorities are to protect personnel and prevent environmental release.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Chemical splash goggles and a face shield.

    • A lab coat or chemical-resistant apron.

    • If vapors are significant or ventilation is poor, respiratory protection is required.[5]

  • Containment: Cover nearby drains to prevent environmental release.

  • Absorption:

    • Contain the spill by surrounding it with a non-combustible absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent (e.g., Chemizorb®).[1][5]

    • Carefully apply the absorbent, working from the outside in to prevent spreading.

  • Collection:

    • Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated hazardous waste container.

    • This spill debris is now considered halogenated hazardous waste and must be labeled and disposed of following the protocol in Section 2.[8]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), working from the outside in.

    • Place the contaminated cloth and any other cleanup materials into the same hazardous waste container.

    • Wash the area with soap and water.

Decontamination of Empty Containers

Empty containers that held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing:

    • Thoroughly empty any remaining liquid into the halogenated waste container.[10]

    • Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or methanol).

    • Crucially, collect every rinse. This "rinsate" is hazardous waste and must be added to your halogenated organic waste stream.[10]

  • Final Disposal:

    • After triple rinsing and allowing the container to dry completely, obliterate or remove the original chemical label.[10]

    • The now-decontaminated container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[10] Consult your EHS department for specific institutional policies.

Visualized Workflow: Waste Handling & Spill Response

The following diagram illustrates the critical decision points and procedural flow for managing this compound from routine use to emergency response.

G Figure 1: Decision Workflow for Waste & Spill Handling start Material Identified for Disposal: This compound decision Is this a spill or routine waste? start->decision waste_branch Routine Waste Disposal decision->waste_branch Routine spill_branch Emergency Spill Protocol decision->spill_branch Spill segregate Segregate into Halogenated Waste Stream waste_branch->segregate container Use Designated, Labeled, & Sealed Container segregate->container store Store in SAA with Secondary Containment container->store pickup Contact EHS for Pickup (when ≤ 3/4 full) store->pickup end_point Waste Transferred to Licensed Disposal Facility pickup->end_point ppe Don Full PPE spill_branch->ppe contain Contain Spill & Cover Drains ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Debris into Hazardous Waste Container absorb->collect collect->container Follows routine labeling protocol decon Decontaminate Area collect->decon decon->end_point

Caption: Decision-making flowchart for proper disposal and emergency spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.